molecular formula C27H28F2N2O4S B15604562 GSK494581A

GSK494581A

Cat. No.: B15604562
M. Wt: 514.6 g/mol
InChI Key: JQXZHDOSMUZLML-UHFFFAOYSA-N
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Description

GSK494581A is a useful research compound. Its molecular formula is C27H28F2N2O4S and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H28F2N2O4S

Molecular Weight

514.6 g/mol

IUPAC Name

[4-[2-fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone

InChI

InChI=1S/C27H28F2N2O4S/c1-18(35-2)20-6-11-26(25(29)16-20)30-12-14-31(15-13-30)27(32)24-17-22(36(3,33)34)9-10-23(24)19-4-7-21(28)8-5-19/h4-11,16-18H,12-15H2,1-3H3

InChI Key

JQXZHDOSMUZLML-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

GSK494581A: A Technical Guide to its Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK494581A is a novel small molecule that exhibits a unique dual mechanism of action, functioning as both an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1).[1][2] Originally identified from a series of benzoylpiperazines developed as GlyT1 inhibitors, this compound's distinct pharmacological profile makes it a valuable tool for investigating the physiological and pathological roles of both GPR55 and GlyT1.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualization of the associated signaling pathways.

Core Mechanism of Action

This compound's pharmacological activity is characterized by its ability to modulate two distinct protein targets:

  • GPR55 Agonism: this compound acts as an agonist at the human GPR55 receptor.[1][2] GPR55 is a G protein-coupled receptor implicated in various physiological processes, including pain signaling, bone metabolism, and inflammation. The activation of GPR55 by this compound initiates a downstream signaling cascade, primarily through the Gα12/13 family of G proteins.

  • GlyT1 Inhibition: this compound is also an inhibitor of the glycine transporter subtype 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels and influencing neurotransmission, particularly at N-methyl-D-aspartate (NMDA) receptors where glycine acts as a co-agonist.

This dual activity presents a complex pharmacological profile, with the potential for synergistic or opposing effects depending on the biological context.

Quantitative Pharmacological Data

The potency of this compound at its two primary targets has been characterized in various in vitro assays. The following table summarizes the available quantitative data.

TargetParameterValueSpeciesAssay TypeReference
GPR55 pEC506.8HumanYeast Reporter Gene Assay[1][2]
GlyT1 pIC50Not explicitly reported for this compound. A related, more GPR55-selective compound, GSK575594A, has a pIC50 of 5.0 for GlyT1.Not specified[3H]glycine binding assay[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of this compound, a variety of experimental approaches have been employed. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

GPR55 Signaling Pathway

Activation of GPR55 by this compound initiates a signaling cascade that involves the activation of Gα12/13 proteins, leading to the stimulation of RhoA and phospholipase C (PLC). This ultimately results in an increase in intracellular calcium levels.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR55 GPR55 This compound->GPR55 Agonist Binding G_alpha Gα12/13 GPR55->G_alpha Activation PLC Phospholipase C (PLC) G_alpha->PLC RhoA RhoA G_alpha->RhoA IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release

Caption: GPR55 signaling cascade initiated by this compound.

GlyT1 Inhibition and NMDA Receptor Modulation

By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft. This elevated glycine level enhances the activity of NMDA receptors, where glycine acts as a co-agonist.

GlyT1_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal Glycine_synapse Synaptic Glycine NMDA_R NMDA Receptor Glycine_synapse->NMDA_R Co-agonist Binding GlyT1 GlyT1 GlyT1->Glycine_synapse Glycine Reuptake This compound This compound This compound->GlyT1 Inhibition

Caption: Mechanism of GlyT1 inhibition by this compound.

Experimental Workflow: GPR55 Yeast-Based Reporter Assay

The agonistic activity of this compound at GPR55 can be determined using a yeast-based reporter gene assay. In this system, ligand binding to the human GPR55 expressed in yeast activates a signaling pathway coupled to a reporter gene, such as lacZ, leading to a measurable output.

Yeast_Assay_Workflow Yeast_strain Yeast Strain Expressing human GPR55 and lacZ reporter gene Incubation Incubate with This compound Yeast_strain->Incubation Lysis Cell Lysis Incubation->Lysis Substrate Add β-galactosidase substrate Lysis->Substrate Measurement Measure Reporter Gene Activity (e.g., colorimetric change) Substrate->Measurement

Caption: Workflow for GPR55 Yeast Reporter Gene Assay.

Experimental Workflow: GlyT1 [3H]Glycine Binding Assay

The inhibitory activity of this compound on GlyT1 can be assessed using a radioligand binding assay. This method measures the displacement of a radiolabeled ligand (e.g., [3H]glycine) from membranes prepared from cells expressing GlyT1 by the test compound.

Glycine_Binding_Assay Membranes Prepare Membranes from Cells Expressing GlyT1 Incubation Incubate Membranes with [3H]Glycine and this compound Membranes->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Bound [3H]Glycine Filtration->Scintillation

Caption: Workflow for GlyT1 [3H]Glycine Binding Assay.

Detailed Experimental Protocols

GPR55 Agonist Activity Assessment in Yeast

Objective: To determine the potency (EC50) of this compound as an agonist for the human GPR55 receptor.

Methodology: A yeast (Saccharomyces cerevisiae) strain is genetically engineered to express the human GPR55 receptor and a reporter gene (e.g., lacZ) under the control of a pheromone-responsive promoter.

Protocol:

  • Yeast Culture: The engineered yeast strain is cultured in an appropriate selective medium to maintain plasmid expression.

  • Compound Preparation: this compound is serially diluted in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Assay Plate Preparation: The yeast culture is diluted to a specific optical density and dispensed into a microplate.

  • Compound Addition: The serially diluted this compound is added to the wells of the microplate. Control wells containing only the vehicle (DMSO) are included.

  • Incubation: The microplate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: After incubation, the yeast cells are lysed to release the expressed β-galactosidase. A chromogenic or fluorogenic substrate for β-galactosidase is then added.

  • Data Acquisition: The plate is read using a spectrophotometer or fluorometer to measure the product of the enzymatic reaction.

  • Data Analysis: The data is normalized to the vehicle control, and a dose-response curve is generated by plotting the response against the logarithm of the this compound concentration. The EC50 value is determined from this curve using non-linear regression analysis.

GlyT1 Inhibition Assessment using a [3H]Glycine Binding Assay

Objective: To determine the inhibitory potency (IC50) of this compound on GlyT1.

Methodology: This competitive binding assay measures the ability of this compound to displace the radiolabeled ligand [3H]glycine from its binding site on GlyT1.

Protocol:

  • Membrane Preparation: Membranes are prepared from a cell line (e.g., HEK293 or CHO cells) stably overexpressing human GlyT1.

  • Compound Preparation: this compound is serially diluted in an appropriate assay buffer.

  • Binding Reaction: In a microplate, the cell membranes are incubated with a fixed concentration of [3H]glycine and varying concentrations of this compound.

  • Determination of Non-specific Binding: A set of wells containing a high concentration of a known GlyT1 inhibitor is included to determine the level of non-specific binding.

  • Incubation: The reaction mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [3H]glycine from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition by this compound at each concentration is determined. An IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a significant research tool due to its dual activity as a GPR55 agonist and a GlyT1 inhibitor. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and laboratory workflows. Further research into the in vivo effects of this compound will be crucial to fully understand the therapeutic potential and physiological consequences of simultaneously modulating both the GPR55 and GlyT1 systems.

References

GSK494581A: A Technical Guide to its Function as a GPR55 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR55 is a G protein-coupled receptor that has garnered significant interest in recent years as a potential therapeutic target for a range of conditions, including pain, inflammation, and cancer.[1][2] The identification and characterization of selective ligands for GPR55 are crucial for elucidating its physiological roles and validating its potential in drug discovery. This technical guide provides an in-depth overview of GSK494581A, a small molecule identified as a potent and selective agonist of human GPR55.[3] This document will detail its chemical properties, mechanism of action, selectivity, and the key experimental protocols used to characterize its activity.

Chemical Properties and Structure

This compound, with the chemical name 1-{2-fluoro-4-[1-(methyloxy)ethyl]phenyl}-4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}piperazine, is a member of the benzoylpiperazine chemical series.[3]

PropertyValue
Molecular Formula C27H28F2N2O4S
Molecular Weight 514.59 g/mol
CAS Number 909416-67-7

Mechanism of Action: GPR55 Agonism

This compound functions as an agonist at the human GPR55 receptor. Upon binding, it initiates a downstream signaling cascade that is characteristic of GPR55 activation. This pathway is primarily coupled through the Gα13 subunit of the heterotrimeric G protein complex.[4] Activation of Gα13 leads to the subsequent activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[5][6] This signaling cascade ultimately results in the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinase (ERK).[5][7]

GPR55_Signaling_Pathway This compound This compound GPR55 GPR55 This compound->GPR55 Binds to G_protein Gα13/βγ GPR55->G_protein Activates RhoA RhoA G_protein->RhoA Activates ROCK ROCK RhoA->ROCK Activates PLC PLC ROCK->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_ER ER Ca2+ IP3->Ca_ER Mobilizes Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release ERK ERK Ca_cyto->ERK Leads to pERK pERK ERK->pERK Phosphorylation Downstream\nCellular\nResponses Downstream Cellular Responses pERK->Downstream\nCellular\nResponses

Caption: GPR55 signaling cascade initiated by this compound.

Quantitative Data and Selectivity

This compound exhibits high potency for the human GPR55 receptor. Interestingly, this compound was initially identified as an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1).[3] The compound shows selectivity for GPR55 over GlyT1 and does not interact with cannabinoid receptors CB1 and CB2.[1][3] A noteworthy characteristic of this compound is its species selectivity, as it is active on human GPR55 but not on the rodent ortholog.[1][3]

TargetAssay TypeValueReference
Human GPR55 Agonist Activity (pEC50)6.8[2][3]
Human GPR55 Agonist Activity (EC50)160 nM[1]
Glycine Transporter 1 (GlyT1) Inhibitor Activity (pIC50)5.0[3]
Glycine Transporter 1 (GlyT1) Inhibitor Activity (IC50)10,000 nM[1]

Key Experimental Protocols

The characterization of this compound as a GPR55 agonist has been established through a variety of in vitro assays. The following sections detail the methodologies for the key experiments.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of G protein-coupled receptor (GPCR) activation.

Principle: The assay often utilizes an enzyme fragment complementation system. The GPR55 receptor is tagged with one fragment of an enzyme (e.g., β-galactosidase), and β-arrestin is tagged with the complementary fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the enzyme fragments come into close proximity, forming an active enzyme that can hydrolyze a substrate to produce a detectable signal (e.g., chemiluminescence).

Methodology:

  • Cell Culture: CHO-K1 or U2OS cells stably co-expressing the tagged human GPR55 and β-arrestin constructs are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well white, clear-bottom microplates and incubated overnight.

  • Compound Addition: this compound, along with a vehicle control, is added to the wells at various concentrations.

  • Incubation: The plates are incubated for a defined period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: A detection reagent containing the enzyme substrate is added to each well.

  • Signal Measurement: After a further incubation period in the dark at room temperature, the chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The data are normalized to the vehicle control and plotted as a concentration-response curve to determine the EC50 value.

B_Arrestin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis A Culture cells expressing tagged GPR55 and β-arrestin B Seed cells into 384-well plate A->B C Add this compound (various concentrations) B->C D Incubate at 37°C C->D E Add detection reagent (substrate) D->E F Incubate at RT E->F G Measure chemiluminescence F->G H Normalize data and calculate EC50 G->H

Caption: Workflow for a β-arrestin recruitment assay.
ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2 (also known as p44/42 MAPK), a downstream event in the GPR55 signaling cascade.

Principle: Activation of GPR55 leads to a signaling cascade that results in the phosphorylation of ERK. This can be detected using specific antibodies that recognize the phosphorylated form of ERK.

Methodology:

  • Cell Culture and Starvation: HEK293 cells stably expressing human GPR55 are cultured and then serum-starved for 48 hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Cells are treated with this compound or a vehicle control for a specified time (e.g., 20-60 minutes) at 37°C.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • Detection Method (e.g., AlphaScreen® SureFire®):

    • A mixture of donor and acceptor beads, each conjugated to antibodies specific for total ERK and phosphorylated ERK, is added to the cell lysate.[8]

    • In the presence of phosphorylated ERK, the beads are brought into proximity, allowing for the generation of a luminescent signal upon excitation.[8]

  • Signal Measurement: The signal is read on a suitable plate reader.

  • Data Analysis: The ratio of phosphorylated ERK to total ERK is calculated and normalized to the vehicle control.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation.

Principle: GPR55 activation leads to the release of calcium from intracellular stores, primarily the endoplasmic reticulum. This transient increase in cytosolic calcium can be detected using fluorescent calcium-sensitive dyes.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR55 are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

  • Compound Addition: The plate containing the dye-loaded cells is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. This compound is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured in real-time, both before and after the addition of the compound.

  • Data Analysis: The change in fluorescence, indicative of the increase in intracellular calcium, is analyzed to determine the concentration-dependent response.

Conclusion

This compound is a valuable pharmacological tool for studying the function of human GPR55. Its characterization as a potent and selective agonist has been instrumental in delineating the GPR55 signaling pathway. The experimental protocols described herein represent standard methods for identifying and characterizing GPR55 agonists and can be adapted for screening and lead optimization efforts in drug discovery programs targeting this receptor. The species selectivity of this compound underscores the importance of using human-based assay systems in the development of GPR55-targeted therapeutics.

References

GSK494581A: An In-Depth Technical Guide to a GlyT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK494581A is a novel benzoylpiperazine compound that has been identified as a potent inhibitor of the glycine (B1666218) transporter 1 (GlyT1).[1][2] GlyT1 plays a crucial role in regulating glycine levels in the synaptic cleft, which is essential for the function of N-methyl-D-aspartate (NMDA) receptors.[3][4] By inhibiting GlyT1, this compound increases the concentration of synaptic glycine, thereby potentiating NMDA receptor-mediated neurotransmission. This mechanism of action has significant therapeutic potential for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[5][6]

This technical guide provides a comprehensive overview of this compound, focusing on its core properties as a GlyT1 inhibitor. It includes a summary of its quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in their understanding and potential application of this compound.

Core Data Presentation

This compound exhibits a dual activity profile, acting as both a GlyT1 inhibitor and a GPR55 agonist.[2] The following table summarizes the available quantitative data for this compound.

ParameterValueTargetCell LineAssay TypeReference
pIC50 7.7GlyT1Not SpecifiedNot Specified[7]
IC50 ~20 nMGlyT1HEK293Scintillation Proximity Assay[8]
pEC50 6.5GPR55Not SpecifiedNot Specified[7]
CAS Number 909416-67-7N/AN/AN/A[7]
Molecular Formula C27H28F2N2O4SN/AN/AN/A[7]
Molecular Weight 514.59 g/mol N/AN/AN/A[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse Glutamate (B1630785) Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Postsynaptic_Neuron Postsynaptic Neuron NMDA_R->Postsynaptic_Neuron Ca2+ Influx (Neuronal Activation) This compound This compound This compound->GlyT1 Inhibits

Mechanism of GlyT1 Inhibition by this compound.

SPA_Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (Expressing GlyT1) start->prepare_membranes prepare_beads Prepare Scintillant-Coated Beads start->prepare_beads add_membranes Add Membranes to Beads prepare_membranes->add_membranes prepare_beads->add_membranes add_radioligand Add Radiolabeled Glycine ([3H]glycine) add_membranes->add_radioligand add_inhibitor Add this compound (or other test compounds) add_radioligand->add_inhibitor incubate Incubate to Reach Equilibrium add_inhibitor->incubate measure Measure Scintillation (Proximity Signal) incubate->measure analyze Analyze Data (Determine IC50/Ki) measure->analyze end End analyze->end

Experimental Workflow for a Scintillation Proximity Assay.

Electrophysiology_Workflow start Start: Prepare Cells culture_cells Culture Neurons or HEK cells expressing NMDA-R start->culture_cells patch_cell Establish Whole-Cell Patch Clamp Configuration culture_cells->patch_cell apply_agonists Apply Glutamate and Glycine (Baseline NMDA current) patch_cell->apply_agonists apply_inhibitor Co-apply this compound apply_agonists->apply_inhibitor record_current Record NMDA Receptor Mediated Currents apply_inhibitor->record_current washout Washout this compound record_current->washout record_recovery Record Recovery of NMDA Current washout->record_recovery analyze Analyze Current Amplitude and Kinetics record_recovery->analyze end End analyze->end

Workflow for Electrophysiological Characterization.

Experimental Protocols

Scintillation Proximity Assay (SPA) for GlyT1 Inhibition

This protocol outlines a method to determine the inhibitory activity of this compound on GlyT1 using a scintillation proximity assay.[9][10]

1. Materials:

  • HEK293 cells stably expressing human GlyT1.

  • [³H]Glycine (radioligand).

  • This compound and other test compounds.

  • Wheat germ agglutinin (WGA) coated SPA beads.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • 96-well or 384-well microplates.

  • Scintillation counter.

2. Methods:

  • Cell Membrane Preparation:

    • Harvest HEK293-hGlyT1 cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer to a desired protein concentration.

  • Assay Procedure:

    • In a microplate, add the cell membrane preparation, WGA-coated SPA beads, and [³H]Glycine.

    • Add varying concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known GlyT1 inhibitor).

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Measure the scintillation counts using a microplate scintillation counter. The binding of [³H]Glycine to the GlyT1 on the membranes brings it in close proximity to the SPA beads, generating a signal.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the affinity of glycine for GlyT1 under the assay conditions is known.[11]

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Potentiation

This protocol describes how to measure the potentiation of NMDA receptor currents by this compound in cultured neurons or a heterologous expression system.

1. Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells co-expressing NMDA receptor subunits (e.g., GluN1/GluN2A) and GlyT1.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Internal solution for the patch pipette (containing, for example, CsF, CsCl, EGTA, HEPES).

  • External solution (e.g., artificial cerebrospinal fluid) containing glutamate and a low concentration of glycine.

  • This compound stock solution.

2. Methods:

  • Cell Preparation:

    • Plate neurons or transfected HEK293 cells on coverslips suitable for electrophysiological recording.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.

    • Perfuse the cell with the external solution containing glutamate and a sub-saturating concentration of glycine to elicit a baseline NMDA receptor-mediated current.

    • Once a stable baseline is achieved, co-apply this compound at various concentrations with the agonists.

    • Record the changes in the amplitude and kinetics of the NMDA receptor current in the presence of this compound.

    • Perform a washout by perfusing with the external solution without this compound to observe the reversal of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA current before, during, and after the application of this compound.

    • Calculate the percentage of potentiation of the NMDA current for each concentration of the compound.

    • Construct a dose-response curve to determine the EC50 for potentiation.

Conclusion

This compound is a valuable research tool for investigating the role of GlyT1 in the central nervous system. Its potent inhibitory activity on GlyT1 and consequent potentiation of NMDA receptor function make it a compound of interest for studies related to schizophrenia and other neurological disorders. The dual activity on GPR55 should be considered in the interpretation of experimental results. The provided data and protocols serve as a foundational guide for researchers to explore the pharmacological profile and therapeutic potential of this compound. Further in vivo studies are warranted to fully characterize its pharmacokinetic profile, brain penetration, and efficacy in relevant animal models of cognitive deficits.

References

GSK494581A: A Dual-Action Modulator of GlyT1 and GPR55

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK494581A is a synthetic small molecule that has garnered significant interest within the scientific community due to its unique dual pharmacology. It acts as both a potent inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1) and an agonist of the G protein-coupled receptor 55 (GPR55). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed descriptions of its mechanisms of action, the signaling pathways it modulates, and methodologies for key experimental assays are presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a benzoylpiperazine derivative with a complex chemical structure that contributes to its dual activity. Its systematic IUPAC name is [4-[2-fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone.

PropertyValueReference
Molecular Formula C27H28F2N2O4S[1]
Molecular Weight 514.59 g/mol [1]
CAS Number 909416-67-7[1]
IUPAC Name [4-[2-fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone[1]
Synonyms GSK 494581A, GSK-494581A[1]
SMILES O=C(N1CCN(C2=CC=C(C(OC)C)C=C2F)CC1)C3=CC(S(=O)(C)=O)=CC=C3C4=CC=C(F)C=C4[1]
Solubility Soluble in DMSO[1]
Storage Store in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[1]

Pharmacological Profile

This compound exhibits a distinct pharmacological profile as a mixed-activity compound, targeting two separate and important proteins involved in neurotransmission and cellular signaling.

Glycine Transporter 1 (GlyT1) Inhibition

This compound is a potent inhibitor of the glycine transporter subtype 1 (GlyT1). GlyT1 is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which in turn enhances the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist. This potentiation of NMDA receptor activity is a key area of interest for the development of therapeutics for psychiatric and neurological disorders.

GPR55 Agonism

In addition to its activity at GlyT1, this compound functions as an agonist for the G protein-coupled receptor 55 (GPR55). GPR55 is an orphan receptor that has been implicated in a variety of physiological processes, including pain signaling, inflammation, and bone metabolism. The activation of GPR55 by this compound adds another layer to its pharmacological complexity and potential therapeutic applications.

Potency and Selectivity

The following table summarizes the in vitro potency of this compound at its primary targets.

TargetAssay TypeValueReference
GlyT1 Inhibition (pIC50) Scintillation Proximity Assay7.7[2]
GlyT1 Inhibition (IC50) Scintillation Proximity Assay20 nM[2]
GPR55 Agonism (pEC50) Yeast Reporter Gene Assay6.5 - 6.8[2]

This compound has been shown to be selective for GlyT1 and GPR55, with no significant activity observed at cannabinoid receptors (CB1 and CB2) or a wide panel of other molecular targets.[2] It is noteworthy that a related compound, GSK575594A, demonstrates approximately 60-fold selectivity for GPR55 over GlyT1.[2]

Signaling Pathways

The dual action of this compound results in the modulation of two distinct signaling cascades.

GlyT1 Inhibition and NMDA Receptor Modulation

The inhibition of GlyT1 by this compound directly impacts glutamatergic neurotransmission through the potentiation of NMDA receptors.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft This compound This compound GlyT1 GlyT1 Transporter This compound->GlyT1 Inhibits Glycine_Extracellular Extracellular Glycine GlyT1->Glycine_Extracellular Reuptake NMDA_Receptor NMDA Receptor Glycine_Extracellular->NMDA_Receptor Co-agonist Binding Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates Synaptic_Vesicle Presynaptic Neuron Glutamate Glutamate Synaptic_Vesicle->Glutamate Releases Postsynaptic_Neuron Postsynaptic Neuron Glutamate->NMDA_Receptor Binds Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Initiates

Caption: this compound inhibits GlyT1, increasing synaptic glycine and potentiating NMDA receptor activity.

GPR55 Activation Pathway

Upon activation by this compound, GPR55 couples to Gα12/13 proteins, initiating a RhoA-dependent signaling cascade that leads to the release of intracellular calcium.

GPR55_Signaling_Pathway This compound This compound GPR55 GPR55 Receptor This compound->GPR55 Activates G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Activates RhoA RhoA G_alpha_12_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates PLC PLC ROCK->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Stimulates Cellular_Response Cellular Response (e.g., Gene Transcription) Ca_Release->Cellular_Response Triggers

Caption: this compound activates GPR55, leading to intracellular calcium release via the Gα12/13-RhoA pathway.

Experimental Protocols

The following sections provide generalized methodologies for the key in vitro assays used to characterize the activity of this compound. Specific experimental details from the original studies are not fully available in the public domain.

GlyT1 Inhibition Assay (Scintillation Proximity Assay)

This assay measures the inhibition of [³H]glycine uptake into cells expressing GlyT1.

Objective: To determine the IC50 value of this compound for the inhibition of GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1.

  • [³H]glycine.

  • This compound and other test compounds.

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • 96-well microplates.

  • Microplate scintillation counter.

Methodology:

  • Cell Preparation: Culture HEK293-hGlyT1 cells to confluency in appropriate culture vessels.

  • Membrane Preparation: Harvest cells and prepare cell membranes through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine cell membranes, SPA beads, and varying concentrations of this compound or vehicle control in assay buffer.

  • Initiation of Uptake: Add [³H]glycine to each well to initiate the binding/uptake reaction.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for binding to reach equilibrium.

  • Detection: Measure the radioactivity in each well using a microplate scintillation counter. The proximity of the radiolabel to the scintillant-impregnated beads results in a light signal.

  • Data Analysis: Calculate the percent inhibition of [³H]glycine binding at each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

GPR55 Agonist Assay (Yeast Reporter Gene Assay)

This assay utilizes a genetically modified yeast strain to measure the activation of human GPR55.

Objective: To determine the EC50 value of this compound for the activation of GPR55.

Materials:

  • Saccharomyces cerevisiae strain engineered to express human GPR55 and a reporter gene (e.g., lacZ) under the control of a pheromone-responsive promoter.

  • This compound and other test compounds.

  • Yeast growth media.

  • Reporter gene substrate (e.g., o-nitrophenyl-β-D-galactopyranoside for lacZ).

  • 96-well microplates.

  • Microplate reader.

Methodology:

  • Yeast Culture: Grow the engineered yeast strain in appropriate selection media to mid-log phase.

  • Assay Setup: In a 96-well plate, add a suspension of the yeast cells and varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 30°C for a specified period to allow for receptor activation and reporter gene expression.

  • Reporter Gene Assay: Add the appropriate substrate for the reporter enzyme to each well.

  • Detection: Measure the product of the enzymatic reaction (e.g., absorbance for a colorimetric substrate) using a microplate reader.

  • Data Analysis: Calculate the percent activation of the reporter gene at each concentration of this compound relative to a maximal agonist control. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_glyt1 GlyT1 Inhibition Assay cluster_gpr55 GPR55 Agonist Assay G1 Prepare HEK293-hGlyT1 Cell Membranes G2 Incubate Membranes, SPA Beads, and this compound G1->G2 G3 Add [³H]glycine G2->G3 G4 Measure Scintillation G3->G4 G5 Calculate IC50 G4->G5 End End G5->End P1 Culture Engineered Yeast Strain P2 Incubate Yeast with This compound P1->P2 P3 Add Reporter Gene Substrate P2->P3 P4 Measure Reporter Activity P3->P4 P5 Calculate EC50 P4->P5 P5->End Start Start Decision Compound Characterization Start->Decision Decision->G1 GlyT1 Decision->P1 GPR55

Caption: Generalized workflow for in vitro characterization of this compound at GlyT1 and GPR55.

ADME and In Vivo Data

To date, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Furthermore, in vivo studies detailing the pharmacokinetics and pharmacodynamics of this compound have not been extensively reported in the scientific literature. Further research is required to understand its in vivo efficacy, safety profile, and therapeutic potential in preclinical models.

Conclusion

This compound is a valuable research tool for investigating the distinct and potentially overlapping roles of GlyT1 and GPR55 in physiology and disease. Its dual activity presents both opportunities and challenges for drug development. A thorough understanding of its chemical properties, pharmacological actions, and the signaling pathways it modulates is essential for designing future studies and exploring its therapeutic potential. The lack of in vivo and ADME data highlights a critical gap in our knowledge and an important area for future investigation. This technical guide provides a solid foundation for researchers and scientists working with this intriguing dual-action molecule.

References

An In-depth Technical Guide to GSK494581A (CAS number 909416-67-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK494581A is a synthetic compound that exhibits a unique dual pharmacology, acting as both an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1)[1][2]. This distinctive profile makes it a valuable pharmacological tool for investigating the physiological and pathological roles of both targets. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

PropertyValue
CAS Number 909416-67-7
Molecular Formula C₂₇H₂₈F₂N₂O₄S
Molecular Weight 514.59 g/mol
IUPAC Name [4-[2-fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone

Pharmacological Profile

This compound possesses two distinct pharmacological activities:

  • GPR55 Agonism: It is a potent agonist of human GPR55, a receptor implicated in various physiological processes, including pain signaling, inflammation, and bone metabolism.

  • GlyT1 Inhibition: It also functions as a potent inhibitor of the glycine transporter subtype 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, this compound increases synaptic glycine levels, thereby potentiating N-methyl-D-aspartate (NMDA) receptor function.

Quantitative Data

The following table summarizes the key in vitro potency data for this compound.

TargetAssay TypeCell LineParameterValueReference
Human GPR55 Yeast Reporter Gene AssaySaccharomyces cerevisiaepEC₅₀6.5[3]
Human GlyT1 [³H]glycine Binding AssayHEK293pIC₅₀7.7[3]

Signaling Pathways

GPR55 Signaling Pathway

Activation of GPR55 by an agonist like this compound initiates a signaling cascade primarily through Gα₁₃. This leads to the activation of RhoA kinase (ROCK), which in turn promotes the formation of stress fibers and modulates intracellular calcium levels. The pathway can also lead to the activation of various transcription factors, including NFAT, NF-κB, and CREB.

GPR55_Signaling This compound This compound GPR55 GPR55 This compound->GPR55 G_alpha_13 Gα₁₃ GPR55->G_alpha_13 RhoA RhoA G_alpha_13->RhoA ROCK ROCK RhoA->ROCK Ca_release Intracellular Ca²⁺ Release ROCK->Ca_release Transcription_Factors NFAT, NF-κB, CREB Activation ROCK->Transcription_Factors

Caption: GPR55 Signaling Pathway Activated by this compound.

GlyT1 Inhibition and NMDA Receptor Modulation

This compound inhibits the reuptake of glycine from the synaptic cleft by blocking GlyT1. The resulting increase in synaptic glycine concentration enhances the activation of NMDA receptors, for which glycine is an essential co-agonist. This leads to potentiation of glutamatergic neurotransmission.

GlyT1_Inhibition cluster_synapse Synaptic Cleft cluster_glia Glial Cell / Presynaptic Terminal Glycine_synapse Synaptic Glycine NMDA_R NMDA Receptor Glycine_synapse->NMDA_R Co-agonist GlyT1 GlyT1 Glycine_synapse->GlyT1 Reuptake Postsynaptic_Neuron Postsynaptic Neuron NMDA_R->Postsynaptic_Neuron Activation Glutamatergic_transmission ↑ Glutamatergic Neurotransmission Postsynaptic_Neuron->Glutamatergic_transmission This compound This compound This compound->GlyT1 Inhibits Glycine_reuptake Glycine Reuptake

Caption: Mechanism of GlyT1 Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

GPR55 Agonism: Yeast Reporter Gene Assay

This assay measures the activation of GPR55 by quantifying the expression of a reporter gene (e.g., lacZ) in yeast genetically engineered to express human GPR55.

1. Yeast Strain and Plasmid:

  • Yeast Strain: Saccharomyces cerevisiae strain engineered to express human GPR55 and containing a reporter construct (e.g., FUS1-lacZ).

  • Expression Vector: A yeast expression vector containing the human GPR55 coding sequence under the control of a constitutive or inducible promoter.

2. Yeast Transformation:

  • Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Transform the yeast with the GPR55 expression vector.

  • Select for transformants on appropriate selective media.

3. Reporter Gene Assay:

  • Grow a liquid culture of the transformed yeast to mid-log phase in selective media.

  • Dilute the culture and aliquot into a 96-well microplate.

  • Add this compound at various concentrations (typically in a 10-point dilution series) to the wells. Include a vehicle control (e.g., DMSO) and a known GPR55 agonist as a positive control.

  • Incubate the plate at 30°C with shaking for 4-6 hours.

  • Measure the reporter gene activity. For a lacZ reporter, this can be done by adding a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) and measuring the absorbance at 420 nm, or by using a fluorescent substrate.

  • Calculate the EC₅₀ value from the dose-response curve.

Yeast_Assay_Workflow Yeast_Culture Yeast Culture (Expressing hGPR55) Aliquoting Aliquot into 96-well plate Yeast_Culture->Aliquoting Compound_Addition Add this compound (Dose-response) Aliquoting->Compound_Addition Incubation Incubate (30°C, 4-6h) Compound_Addition->Incubation Reporter_Assay Measure Reporter Gene Activity (e.g., β-galactosidase) Incubation->Reporter_Assay Data_Analysis Data Analysis (EC₅₀ determination) Reporter_Assay->Data_Analysis

Caption: Workflow for the GPR55 Yeast Reporter Gene Assay.

GlyT1 Inhibition: [³H]glycine Binding Assay

This assay determines the ability of this compound to inhibit the binding of radiolabeled glycine to GlyT1 expressed in a mammalian cell line.

1. Cell Culture and Membrane Preparation:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GlyT1.

  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Membrane Preparation: Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation.

  • Add this compound at various concentrations.

  • Add [³H]glycine to a final concentration in the low nanomolar range.

  • To determine non-specific binding, include wells with a high concentration of a known GlyT1 inhibitor (e.g., sarcosine).

  • Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of this compound.

Glycine_Binding_Workflow Membrane_Prep Prepare HEK293-GlyT1 Cell Membranes Assay_Setup Incubate Membranes with This compound and [³H]glycine Membrane_Prep->Assay_Setup Filtration Rapid Filtration and Washing Assay_Setup->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for the [³H]glycine Binding Assay.

Selectivity

This compound demonstrates selectivity for human GPR55 over its rodent orthologs. This species-specific activity is an important consideration for the design and interpretation of in vivo studies. The compound has been profiled against a broad panel of other molecular targets and has shown no significant off-target activity[2].

Conclusion

This compound is a potent and selective dual-acting compound that serves as a valuable research tool for the study of GPR55 and GlyT1. Its well-characterized pharmacology, coupled with the detailed experimental protocols provided in this guide, will aid researchers in further elucidating the complex roles of these two important drug targets in health and disease. The distinct signaling pathways modulated by this compound offer multiple avenues for investigating its cellular and physiological effects.

References

Unraveling GSK494581A: A Dual-Action Ligand Targeting GlyT1 and GPR55

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note to the Reader: This technical guide addresses the discovery and pharmacological profile of GSK494581A. It is important to clarify at the outset that, contrary to the potential implication of interest in RIPK1, extensive research reveals that this compound is not a RIPK1 inhibitor. Instead, scientific literature consistently identifies this compound as a compound with dual activity, acting as an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1) and an agonist of the G protein-coupled receptor 55 (GPR55). This guide will focus on the established pharmacology of this compound concerning these two targets.

Discovery and Core Activities

This compound, with the chemical name 1-{2-fluoro-4-[1-(methyloxy)ethyl]phenyl}-4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}piperazine, was identified through diversity screening of a series of benzoylpiperazines.[1] This compound series was initially developed as inhibitors of the glycine transporter subtype 1 (GlyT1).[1][2][3] Subsequent characterization revealed that this compound also possesses potent agonist activity at the human GPR55 receptor.[1][4][5]

The dual activity of this compound presents a unique pharmacological profile with potential implications for therapeutic areas where both GlyT1 and GPR55 are involved, such as in pain signaling and neurotransmission.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Potency of this compound and a Related Compound

CompoundTargetAssay TypeParameterValueReference
This compoundhuman GPR55Yeast Reporter AssaypEC506.8[1]
This compoundGlyT1Not SpecifiedInhibitionActive[1][4]
GSK575594Ahuman GPR55Not SpecifiedpEC506.8[1]
GSK575594AGlyT1Not SpecifiedpIC505.0[1]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% inhibition.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of the benzoylpiperazine scaffold, to which this compound belongs, has been described. The synthesis of this class of GlyT1 inhibitors typically involves the coupling of a substituted piperazine (B1678402) with a substituted benzoic acid or its activated derivative.

For the broader class of benzoylpiperazine GlyT1 inhibitors, synthetic strategies often involve:

  • Preparation of the appropriately substituted aryl piperazine.

  • Synthesis of the substituted benzoic acid moiety.

  • Coupling of these two fragments, often via amide bond formation.

Further optimization of the synthetic route would be necessary for large-scale production and is likely proprietary information.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific assays used to characterize this compound are not fully described in the available literature. However, based on the descriptions provided, the following general methodologies were likely employed.

GPR55 Agonist Activity Assay (Yeast-Based Reporter Assay)

This assay is used to determine the ability of a compound to activate the GPR55 receptor.

Principle: The human GPR55 receptor is expressed in a modified yeast strain (e.g., Saccharomyces cerevisiae). In this system, agonist binding to GPR55 initiates a signaling cascade through a chimeric G protein that couples to the yeast pheromone response pathway. Activation of this pathway ultimately leads to the expression of a reporter gene, such as β-galactosidase, which can be measured colorimetrically or fluorometrically.

General Methodology:

  • Yeast Strain Preparation: A yeast strain is engineered to express the human GPR55 receptor and a reporter gene (e.g., lacZ) under the control of a pheromone-responsive promoter.

  • Compound Incubation: The engineered yeast cells are incubated with varying concentrations of the test compound (e.g., this compound).

  • Reporter Gene Assay: After a suitable incubation period, the activity of the reporter enzyme (e.g., β-galactosidase) is measured. The amount of product formed is proportional to the level of GPR55 activation.

  • Data Analysis: The results are used to generate a dose-response curve, from which the pEC50 value can be calculated.

Glycine Transporter (GlyT1) Inhibition Assay

This assay measures the ability of a compound to block the uptake of glycine by cells expressing GlyT1.

Principle: Cells that endogenously or recombinantly express GlyT1 are used. The assay measures the uptake of radiolabeled glycine (e.g., [³H]glycine) into these cells. An inhibitor of GlyT1 will reduce the amount of radiolabeled glycine that is transported into the cells.

General Methodology:

  • Cell Culture: Cells expressing GlyT1 (e.g., CHO or HEK293 cells) are cultured in appropriate multi-well plates.

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • Glycine Uptake: Radiolabeled glycine is added to the wells, and the cells are incubated for a short period to allow for glycine uptake.

  • Washing and Lysis: The cells are washed to remove extracellular radiolabeled glycine, and then lysed to release the intracellular contents.

  • Scintillation Counting: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of glycine uptake is calculated for each compound concentration, and a dose-response curve is generated to determine the pIC50 value.

Signaling Pathways and Experimental Workflows

GPR55 Signaling Pathway

This compound acts as an agonist at the GPR55 receptor. Upon activation, GPR55 couples to Gαq and Gα12/13 proteins, leading to the activation of downstream signaling cascades. The following diagram illustrates the canonical GPR55 signaling pathway.

GPR55_Signaling This compound This compound (Agonist) GPR55 GPR55 Receptor This compound->GPR55 Binds to G_alpha_q Gαq GPR55->G_alpha_q Activates G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Activates PLC Phospholipase C (PLC) G_alpha_q->PLC Activates RhoA RhoA G_alpha_12_13->RhoA Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ROCK ROCK RhoA->ROCK Activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Neurotransmission, Pain Signaling) DAG->Cellular_Response Ca_release->Cellular_Response ROCK->Cellular_Response

Caption: GPR55 signaling cascade activated by this compound.

Glycine Transporter 1 (GlyT1) Inhibition Workflow

This compound inhibits the reuptake of glycine from the synaptic cleft by blocking GlyT1. This leads to an increase in the concentration of synaptic glycine, which can modulate neurotransmission, particularly at N-methyl-D-aspartate receptors (NMDARs) where glycine acts as a co-agonist.

GlyT1_Inhibition_Workflow cluster_synapse Synaptic Cleft Glycine_synapse Synaptic Glycine GlyT1 GlyT1 Glycine_synapse->GlyT1 Uptake NMDAR NMDA Receptor Glycine_synapse->NMDAR Co-agonist Binding Increased_Glycine Increased Synaptic Glycine Concentration This compound This compound This compound->GlyT1 Inhibits Postsynaptic Postsynaptic Neuron NMDAR->Postsynaptic Modulates Activity Presynaptic Presynaptic Neuron Presynaptic->Glycine_synapse Releases Modulated_Neurotransmission Modulated Neurotransmission Increased_Glycine->Modulated_Neurotransmission

Caption: Mechanism of GlyT1 inhibition by this compound.

Conclusion

This compound is a valuable research tool with a distinct pharmacological profile as a dual GlyT1 inhibitor and GPR55 agonist. The data and pathways presented in this guide provide a comprehensive overview of its known activities. It is crucial for researchers to recognize the correct molecular targets of this compound to ensure its appropriate application in scientific investigations and to avoid misinterpretation of experimental results. Future research may further elucidate the therapeutic potential of compounds with this dual-action profile.

References

Role of GSK494581A in glycine transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of GSK494581A in Glycine (B1666218) Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule that has garnered interest within the scientific community for its dual pharmacological profile.[1][2][3] It has been identified as a mixed-activity compound, functioning as both an inhibitor of the glycine transporter subtype 1 (GlyT1) and an agonist of the G protein-coupled receptor 55 (GPR55).[1][2][3] This technical guide will focus on the core aspect of this compound's role in glycine transport, providing a detailed overview of its mechanism, the experimental protocols used for its characterization, and its impact on neural signaling pathways.

Mechanism of Action: GlyT1 Inhibition

The primary mechanism by which this compound influences glycine transport is through the inhibition of the glycine transporter subtype 1 (GlyT1). GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting GlyT1, this compound effectively increases the extracellular concentration of glycine in the synapse.

This elevation of synaptic glycine is particularly significant in the context of N-methyl-D-aspartate (NMDA) receptor function. Glycine acts as a mandatory co-agonist for the NMDA receptor, meaning that the receptor requires the binding of both glutamate (B1630785) and glycine to become fully activated. Therefore, by increasing the availability of synaptic glycine, this compound enhances NMDA receptor-mediated neurotransmission. This modulation of NMDA receptor activity is a key area of interest for therapeutic interventions in neurological and psychiatric disorders.

Data Presentation

The quantitative data available for this compound and a related compound from the same benzoylpiperazine series are summarized below. This allows for a comparative assessment of their activity.

CompoundTargetAssay TypeParameterValueReference
This compound GlyT1[3H]glycine binding inhibitionpIC50Data not explicitly stated in source[3]
GPR55Yeast reporter gene assaypEC50~6.0 (Estimated from graph)[3]
GSK575594AGlyT1[3H]glycine binding inhibitionpIC505.0[2]
GPR55Yeast reporter gene assaypEC506.8[2]

Experimental Protocols

The primary method used to determine the GlyT1 inhibitory activity of this compound was a Scintillation Proximity Assay (SPA).

GlyT1 Inhibition Scintillation Proximity Assay (SPA)

Objective: To quantify the inhibitory potency of this compound on the binding of [3H]glycine to human GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1

  • [3H]glycine (radioligand)

  • This compound (test compound)

  • Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)

  • Assay buffer (e.g., Tris-HCl, NaCl, KCl, CaCl2, MgCl2)

  • 96-well microplates

  • Microplate scintillation counter

Methodology:

  • Cell Membrane Preparation:

    • Culture HEK293-hGlyT1 cells to confluency.

    • Harvest the cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Scintillation Proximity Assay:

    • In a 96-well microplate, add the cell membrane preparation, SPA beads, and varying concentrations of the test compound (this compound).

    • Incubate the mixture for a defined period to allow the membranes to bind to the SPA beads.

    • Add [3H]glycine to each well to initiate the binding reaction.

    • Incubate the plate for a sufficient time to reach binding equilibrium.

    • Measure the scintillation counts in each well using a microplate scintillation counter.

  • Data Analysis:

    • The amount of [3H]glycine bound to the GlyT1-containing membranes in proximity to the SPA beads generates a light signal.

    • The inhibitory effect of this compound is determined by the reduction in the scintillation signal in the presence of the compound.

    • The concentration of this compound that inhibits 50% of the specific [3H]glycine binding (IC50) is calculated.

    • The pIC50 is then determined as the negative logarithm of the IC50 value.

Visualizations

Signaling Pathway of GlyT1 Inhibition by this compound

GlyT1_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate Glutamate_synapse Glutamate Glutamate->Glutamate_synapse Glycine_synapse Glycine NMDA_R NMDA Receptor Glycine_synapse->NMDA_R GlyT1 GlyT1 Glycine_synapse->GlyT1 Reuptake Glutamate_synapse->NMDA_R Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Downstream Downstream Signaling Ca_ion->Downstream Glycine_glia Glycine This compound This compound This compound->GlyT1 Inhibition Experimental_Workflow A Prepare HEK293-hGlyT1 Cell Membranes B Add Membranes, SPA Beads, and This compound to Microplate A->B C Add [³H]glycine to Initiate Binding B->C D Incubate to Reach Equilibrium C->D E Measure Scintillation Counts D->E F Calculate IC₅₀ and pIC₅₀ E->F

References

Pharmacological Profile of GSK494581A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK494581A is a novel synthetic small molecule belonging to the benzoylpiperazine chemical class. It exhibits a unique dual pharmacological profile, acting as a selective agonist of the G protein-coupled receptor 55 (GPR55) and as an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1).[1][2] This mixed activity presents a complex and intriguing profile for potential therapeutic applications. GPR55 activation is implicated in various physiological processes including pain signaling and bone morphogenesis, while GlyT1 inhibition potentiates N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels.[1][3][4] This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its mechanism of action, in vitro activity, and the experimental methodologies used for its characterization.

Core Pharmacological Data

The in vitro activity of this compound has been characterized on its two primary targets, GPR55 and GlyT1. The quantitative data from these assessments are summarized below.

TargetParameterValueSpeciesAssay SystemReference
GPR55pEC506.8HumanYeast Reporter Gene Assay[1]
GPR55pEC50(Correlation shown with yeast assay)HumanHEK293-aequorin Ca2+ assay[5]
GlyT1pIC50Not explicitly stated for this compoundHuman[3H]glycine binding to HEK293 cells[5]

Note: The primary literature identifies this compound as a mixed-activity compound but emphasizes the divergent structure-activity relationship for GPR55 and GlyT1 within the benzoylpiperazine series. A related compound, GSK575594A, showed approximately 60-fold selectivity for GPR55 (pEC50 = 6.8) over GlyT1 (pIC50 = 5.0).[1][2]

Mechanism of Action and Signaling Pathways

This compound's dual activity results in the modulation of two distinct signaling pathways.

GPR55 Agonism

As an agonist of GPR55, this compound initiates a signaling cascade primarily through the coupling to Gαq and Gα12/13 G-proteins.[6][7][8] This leads to the activation of downstream effectors including phospholipase C (PLC) and RhoA.[6][9] PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentrations.[6] The RhoA pathway is also engaged, influencing cytoskeletal dynamics.[6][9] Downstream consequences of GPR55 activation include the modulation of transcription factors such as NFAT, NF-κB, and CREB, and activation of the ERK1/2 signaling pathway.[1][7]

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR55 GPR55 This compound->GPR55 Binds & Activates Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates IP3 IP3 PLC->IP3 Generates ERK ERK1/2 RhoA->ERK Leads to Ca2 [Ca2+]i IP3->Ca2 Increases Transcription_Factors NFAT, NF-κB, CREB Ca2->Transcription_Factors Activates

GPR55 Signaling Pathway Activated by this compound.
GlyT1 Inhibition

This compound also acts as an inhibitor of the glycine transporter subtype 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft.[3][4] By blocking this transporter, this compound increases the extracellular concentration of glycine. Glycine serves as a mandatory co-agonist for the NMDA receptor.[3][4] Therefore, the elevated synaptic glycine levels lead to enhanced NMDA receptor activation and potentiation of glutamatergic neurotransmission.[3]

GlyT1_Inhibition cluster_synapse Glutamatergic Synapse cluster_presynapse Presynaptic Terminal cluster_postsynapse Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate_site Glutamate Binding Site Glutamate_vesicle->Glutamate_site Binds NMDAR NMDA Receptor Glycine_site Glycine Binding Site Potentiation NMDA Receptor Potentiation Glycine_site->Potentiation Glutamate_site->Potentiation Co-activation leads to GlyT1 GlyT1 Increased_Glycine Increased Synaptic Glycine GlyT1->Increased_Glycine Leads to Glycine_ext Extracellular Glycine Glycine_ext->GlyT1 Reuptake This compound This compound This compound->GlyT1 Inhibits Increased_Glycine->Glycine_site Binds

Mechanism of GlyT1 Inhibition by this compound.

Experimental Protocols

The pharmacological profile of this compound was established using various in vitro assays. The generalized methodologies for these key experiments are detailed below.

GPR55 Yeast-Based Reporter Gene Assay

This assay is utilized to determine the agonist activity of compounds on human GPR55 expressed in a heterologous system.

  • Principle: The human GPR55 receptor is expressed in Saccharomyces cerevisiae strains engineered to couple GPCR activation to a reporter gene, such as lacZ (encoding β-galactosidase).[5] Agonist binding to GPR55 activates the yeast pheromone response pathway, leading to the expression of the reporter gene. The reporter gene product can then be quantified, typically through a colorimetric or fluorometric reaction.[5]

  • Methodology:

    • Yeast Strain Preparation: S. cerevisiae strains with a deleted endogenous GPCR and integrated with a GPR55 expression vector and a lacZ reporter construct are used.

    • Compound Incubation: Yeast cells are incubated in multi-well plates with varying concentrations of this compound.

    • Reporter Gene Assay: After an incubation period, a substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside or a fluorescent substrate) is added.

    • Data Analysis: The product of the enzymatic reaction is measured using a spectrophotometer or fluorometer. The concentration-response data are then fitted to a sigmoidal curve to determine the pEC50 value.[5]

Yeast_Assay_Workflow Yeast_prep Prepare engineered S. cerevisiae expressing human GPR55 and lacZ Incubation Incubate yeast with varying concentrations of this compound Yeast_prep->Incubation Substrate_add Add β-galactosidase substrate Incubation->Substrate_add Measurement Measure reporter gene product (colorimetric/ fluorometric) Substrate_add->Measurement Analysis Analyze data and determine pEC50 Measurement->Analysis

Workflow for the GPR55 Yeast Reporter Gene Assay.
GPR55 HEK293-aequorin Intracellular Calcium Assay

This cell-based functional assay measures the ability of a compound to elicit an increase in intracellular calcium via GPR55 activation.

  • Principle: HEK293 cells are engineered to stably express human GPR55 and the photoprotein aequorin. Aequorin emits light in the presence of Ca2+. Agonist-induced activation of GPR55 leads to a Gq-mediated release of intracellular calcium, which is detected as a luminescent signal from aequorin.

  • Methodology:

    • Cell Culture: HEK293 cells co-expressing GPR55 and aequorin are cultured in multi-well plates.

    • Aequorin Reconstitution: The cells are incubated with coelenterazine, the luciferin (B1168401) required for aequorin's light emission.

    • Compound Addition: this compound at various concentrations is added to the wells.

    • Luminescence Detection: The light emission resulting from the calcium-aequorin interaction is measured immediately using a luminometer.

    • Data Analysis: The luminescence signal is integrated over time, and concentration-response curves are generated to determine the pEC50.

GlyT1 [3H]glycine Binding Assay

This is a competitive radioligand binding assay to determine the affinity of a compound for the GlyT1 transporter.

  • Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]glycine) from the GlyT1 transporter expressed in a cell membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the transporter.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing human GlyT1.

    • Binding Reaction: The membranes are incubated with a fixed concentration of [3H]glycine in the presence of varying concentrations of this compound.

    • Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioactivity from the unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The data are used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. This can then be converted to a Ki (inhibition constant).

Selectivity and Species Specificity

This compound and related benzoylpiperazines have been profiled for activity at other molecular targets. They were found to be inactive at cannabinoid receptors (CB1 and CB2).[1][2] A notable characteristic of this chemical series is its species specificity; the benzoylpiperazine agonists activate human GPR55 but not the rodent ortholog.[1][2] This is attributed to the relatively low sequence identity (75%) between the human and rodent GPR55 receptors, suggesting significant differences in the ligand-binding pocket.[1]

Summary and Future Directions

This compound is a valuable research tool for investigating the distinct and potentially overlapping physiological roles of GPR55 and GlyT1. Its dual activity as a GPR55 agonist and a GlyT1 inhibitor presents a complex pharmacological profile that warrants further investigation. Future studies should aim to:

  • Elucidate the precise in vivo effects of simultaneous GPR55 agonism and GlyT1 inhibition.

  • Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Explore the therapeutic potential of this mixed-activity profile in relevant disease models.

The species specificity of this compound for human GPR55 highlights the importance of using human-based assay systems for further characterization and necessitates caution when extrapolating findings from rodent models. This technical guide provides a foundational understanding of the pharmacological profile of this compound to support ongoing and future research endeavors.

References

Methodological & Application

Application Notes and Protocols for GSK494581A in ERK Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK494581A is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55).[1] GPR55 activation has been demonstrated to stimulate the extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade involved in fundamental cellular processes such as proliferation, differentiation, migration, and survival. The dysregulation of the ERK pathway is implicated in various pathologies, including cancer, making it a significant target for therapeutic research. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate GPR55-mediated ERK phosphorylation in cell-based assays.

Mechanism of Action: GPR55-Mediated ERK Activation

This compound acts as an agonist at the GPR55 receptor. Upon binding of this compound, GPR55 undergoes a conformational change, leading to the activation of downstream signaling pathways. GPR55 has been shown to couple to Gαq and Gα12/13 G proteins.[2] Activation of these G proteins initiates a signaling cascade that involves the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[3] This sequence of events ultimately leads to the phosphorylation and activation of ERK1/2 (p44/42 MAPK).[3] The activation of ERK1/2 then modulates the activity of numerous downstream substrates, including transcription factors, resulting in changes in gene expression and cellular function.

GPR55_ERK_Pathway This compound This compound GPR55 GPR55 This compound->GPR55 Binds to G_alpha Gαq / Gα12/13 GPR55->G_alpha Activates RhoA RhoA G_alpha->RhoA Activates ROCK ROCK RhoA->ROCK Activates MEK MEK1/2 ROCK->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Cellular_Response Cellular Response (Proliferation, etc.) pERK->Cellular_Response Leads to

GPR55 to ERK1/2 Signaling Pathway.

Quantitative Data

The following table summarizes the potency of this compound and other relevant GPR55 agonists. While a specific EC50 for this compound-induced ERK phosphorylation is not yet published, its high potency in GPR55 functional assays suggests that it will induce ERK phosphorylation in the low to mid-nanomolar range. For comparative purposes, data for the endogenous agonist L-α-lysophosphatidylinositol (LPI) are included.

CompoundAssayCell LineParameterValueReference
This compound GPR55 Yeast Reporter-pEC50~6.8[1]
This compound GPR55 Agonist Assay-EC50160 nM[4]
LPIERK PhosphorylationGPR55-HEK293EC50~30 nM - 300 nM[5][6]
2-arachidonoyl-LPIERK Activation-EC5030 nM[7]
1-stearoyl-LPIERK Activation-EC50~450 nM[7]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-ERK1/2 Detection

This protocol outlines the measurement of this compound-induced ERK1/2 phosphorylation in a cell-based assay using Western blotting.

Materials:

  • Cell line expressing GPR55 (e.g., HEK293, CHO, or a relevant cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis A Seed cells in 6-well plates B Serum starve cells (4-24h) A->B C Treat with this compound B->C D Lyse cells in RIPA buffer C->D E Quantify protein (BCA assay) D->E F Prepare samples for SDS-PAGE E->F G SDS-PAGE F->G H Transfer to PVDF membrane G->H I Block membrane H->I J Incubate with primary antibodies (p-ERK, Total ERK) I->J K Incubate with HRP-secondary antibody J->K L Detect with ECL K->L M Quantify band intensity L->M N Normalize p-ERK to Total ERK M->N

Western Blotting Workflow for p-ERK1/2 Detection.

Procedure:

  • Cell Culture and Plating:

    • Culture GPR55-expressing cells in complete medium.

    • Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

    • Incubate for 24 hours.

  • Serum Starvation:

    • Aspirate the complete medium and wash the cells once with serum-free medium.

    • Add serum-free medium to each well and incubate for 4-24 hours to reduce basal ERK phosphorylation.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium. A concentration range from 1 nM to 10 µM is recommended for initial experiments. Include a vehicle control (DMSO).

    • Aspirate the serum-free medium and add the this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired time. A time course of 5, 15, 30, and 60 minutes is recommended to determine the peak response.

  • Cell Lysis:

    • After treatment, place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for loading by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply the ECL substrate and acquire the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing for Total ERK:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total ERK1/2.

    • Incubate the membrane in a stripping buffer.

    • Wash thoroughly and re-block the membrane.

    • Incubate with the primary antibody against total ERK1/2 and repeat the immunodetection steps.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Plot the normalized data as a function of this compound concentration to generate a dose-response curve and determine the EC50 value.

High-Throughput Alternative Assays

For screening larger numbers of compounds or conditions, several high-throughput assays for ERK phosphorylation are available:

  • AlphaScreen® SureFire™: A bead-based proximity assay that is highly sensitive and amenable to automation.[8][9]

  • HTRF® (Homogeneous Time-Resolved Fluorescence): A technology that uses fluorescence resonance energy transfer (FRET) for detection.

  • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that can be used for quantification.

  • In-Cell Western™ Assay: An immunocytochemical assay performed in microplates that allows for multiplexing.

Troubleshooting

  • High Background: Ensure complete washing steps and use an appropriate blocking buffer concentration and incubation time. Optimize antibody dilutions.

  • Weak or No Signal: Confirm the expression of GPR55 in the cell line. Verify the activity of this compound. Check the integrity of antibodies and the ECL substrate. Optimize the treatment time and concentration.

  • Variability Between Replicates: Ensure accurate and consistent pipetting. Maintain uniform cell density across wells.

Conclusion

This compound is a valuable pharmacological tool for investigating GPR55-mediated signaling pathways. The protocols and information provided in these application notes offer a framework for researchers to effectively design and execute experiments to study the effects of this compound on ERK phosphorylation. Careful optimization of experimental conditions for the specific cell system being used is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Studying GlyT1 Inhibition In Vitro Using GSK494581A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glycine (B1666218) transporter 1 (GlyT1) is a critical regulator of glycine levels in the central nervous system.[1][2] Glycine acts as an inhibitory neurotransmitter and is also an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitatory neurotransmission.[1][3] By controlling the reuptake of glycine from the synaptic cleft, GlyT1 modulates NMDA receptor activity.[1] Inhibition of GlyT1 elevates extracellular glycine concentrations, thereby enhancing NMDA receptor function.[1] This mechanism is a key therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.[3][4][5]

GSK494581A is a potent and selective small-molecule inhibitor of GlyT1.[6][7] It belongs to the benzoylpiperazine class of compounds and has been characterized as a mixed-activity GlyT1 inhibitor and GPR55 agonist.[6][7] These application notes provide detailed protocols for utilizing this compound as a tool to study GlyT1 inhibition in various in vitro assay formats.

Data Presentation

The following table summarizes the in vitro potency of this compound and other common GlyT1 inhibitors. This data is essential for comparative analysis and for designing experiments with appropriate compound concentrations.

CompoundTargetAssay TypeCell LineIC50 / pIC50Reference
This compound Human GlyT1[³H]glycine bindingHEK293pIC50 = 5.0[6][7]
Cmpd1Human GlyT1Membrane-based competition with [³H]Org24598-IC50 = 12.5 nM[4]
Cmpd1Mouse GlyT1Membrane-based competition with [³H]Org24598-IC50 = 7 nM[4]
BitopertinHuman GlyT1[³H]-glycine uptakeCHO cellsIC50 = 30 nM[8]
SarcosineHuman GlyT1--IC50 = 1,000 - 10,000 nM[9]
NFPS (ALX5407)Human GlyT1--IC50 = 2 - 10 nM[9]

Signaling Pathway

The inhibition of GlyT1 by this compound leads to an increase in synaptic glycine, which in turn potentiates the activity of NMDA receptors. This signaling cascade is crucial for synaptic plasticity and neuronal function.

GlyT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine_E Glycine GlyT1 GlyT1 Glycine_E->GlyT1 Uptake NMDAR NMDA Receptor Glycine_E->NMDAR Co-agonist Glycine_I Glycine GlyT1->Glycine_I Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling Ca_ion->Signaling Activates This compound This compound This compound->GlyT1 Inhibits

Caption: GlyT1 inhibition by this compound increases synaptic glycine, enhancing NMDA receptor signaling.

Experimental Protocols

Radiolabeled Glycine Uptake Assay

This functional assay directly measures the ability of this compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.[1][4][9]

Objective: To determine the potency (IC50) of this compound in inhibiting GlyT1-mediated glycine transport.

Materials:

  • Cells stably expressing human GlyT1 (e.g., Flp-In™-CHO or HEK293)

  • Cell culture medium (e.g., F-12 or DMEM)

  • 96-well cell culture plates

  • Uptake Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose[4]

  • [³H]Glycine

  • This compound

  • Reference GlyT1 inhibitor (e.g., Sarcosine or NFPS)

  • Wash Buffer: Ice-cold Uptake Buffer

  • Lysis Buffer: 0.1 N NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Plating: Seed the GlyT1-expressing cells into a 96-well plate at a density of 40,000 cells/well and culture for 24 hours.[4]

  • Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in Uptake Buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Initiation:

    • Aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

    • Add the compound dilutions to the respective wells. Include wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a known inhibitor or 10 mM non-radioactive glycine).[4]

    • Pre-incubate the cells with the compounds for 20 minutes at room temperature (22°C).[4]

  • Glycine Uptake:

    • Prepare a working solution of [³H]Glycine in Uptake Buffer at a concentration close to its Km value for GlyT1.

    • Initiate the uptake reaction by adding the [³H]Glycine solution to each well.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold Wash Buffer.

    • Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes.

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific))

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[10][11]

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to displace a known radiolabeled GlyT1 ligand from the transporter.

Objective: To determine the binding affinity (Ki) of this compound for GlyT1.

Materials:

  • Cell membranes prepared from cells expressing human GlyT1

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled GlyT1 ligand (e.g., [³H]Org24598)[4]

  • This compound

  • Non-labeled reference ligand for determining non-specific binding

  • 96-well filter plates (e.g., GF/B filters)

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and various concentrations of this compound in Binding Buffer. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of the non-labeled reference ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Binding Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity (CPM) using a scintillation counter.

Data Analysis:

  • Calculate the percent specific binding for each concentration of this compound.

  • Plot the percent specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition binding equation to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram outlines a general workflow for characterizing a novel GlyT1 inhibitor like this compound in vitro.

Experimental_Workflow Start Start: Compound of Interest (e.g., this compound) Primary_Screening Primary Screening: Radiolabeled Glycine Uptake Assay Start->Primary_Screening Potency_Determination Potency Determination: IC50 Calculation Primary_Screening->Potency_Determination Binding_Assay Mechanism of Action: Competitive Binding Assay Potency_Determination->Binding_Assay Affinity_Determination Binding Affinity: Ki Calculation Binding_Assay->Affinity_Determination Selectivity_Profiling Selectivity Profiling: Assays against other transporters (e.g., GlyT2) Affinity_Determination->Selectivity_Profiling Functional_Assay Functional Characterization: Electrophysiology (e.g., Xenopus oocytes) Selectivity_Profiling->Functional_Assay Data_Analysis Comprehensive Data Analysis and Interpretation Functional_Assay->Data_Analysis End End: Characterized GlyT1 Inhibitor Data_Analysis->End

Caption: A typical in vitro workflow for the characterization of a GlyT1 inhibitor.

References

Application Notes and Protocols for GSK494581A in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK494581A is a notable pharmacological tool due to its dual activity as a potent agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1)[1]. This dual functionality makes it a valuable compound for studying the distinct roles of these two important targets in cellular signaling and neurotransmission. Radioligand binding assays are fundamental in characterizing the interaction of compounds like this compound with their targets, enabling the determination of binding affinity and specificity[2][3].

These application notes provide detailed protocols for utilizing this compound in competitive radioligand binding assays to characterize its interaction with both human GPR55 and GlyT1.

Signaling Pathway of GPR55 Activation

GPR55 is a G protein-coupled receptor that, upon activation by an agonist such as this compound, primarily couples to Gαq and Gα12/13 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC) and RhoA, leading to an increase in intracellular calcium levels and activation of other signaling pathways[4].

GPR55_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) GPR55 GPR55 This compound->GPR55 G_protein Gαq / Gα12/13 GPR55->G_protein PLC Phospholipase C (PLC) G_protein->PLC activates RhoA RhoA G_protein->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes Downstream Downstream Signaling RhoA->Downstream IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Ca_release->Downstream

Caption: GPR55 signaling pathway upon agonist binding.

Application 1: Characterization of this compound Binding to GPR55

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human GPR55 receptor. The assay utilizes [3H]CP55,940, a known high-affinity cannabinoid receptor ligand that also binds to GPR55, as the radioligand[4].

Experimental Workflow for GPR55 Competitive Binding Assay

GPR55_Workflow prep Prepare CHO-hGPR55 Membranes incubation Incubate: - Membranes - [3H]CP55,940 (Radioligand) - this compound (Competitor) prep->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis GlyT1_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyT1 GlyT1 Transporter Glycine->GlyT1 Binds This compound This compound (Inhibitor) This compound->GlyT1 Inhibits Glycine_in Glycine GlyT1->Glycine_in Transports

References

Application Notes and Protocols for GSK494581A Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GSK494581A is a small molecule identified as a mixed-activity ligand, functioning as both an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1).[1][2] GPR55 is a GPCR implicated in various physiological processes, including pain signaling and bone morphogenesis.[1][2] Given its dual activity, accurately quantifying the potency and efficacy of this compound at each of its targets is crucial for its pharmacological characterization. This document provides detailed protocols for generating dose-response curves to determine the half-maximal effective concentration (EC50) for GPR55 agonism and the half-maximal inhibitory concentration (IC50) for GlyT1 inhibition.

Mechanism of Action & Signaling Pathway

This compound activates the human GPR55 receptor.[1][2] GPR55 is known to couple to Gαq and Gα12/13 proteins.[3][4] Activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and the subsequent release of intracellular calcium (Ca2+).[3] The Gα12/13 pathway activates RhoA, a small GTPase involved in regulating the cytoskeleton and cell signaling.[4] Downstream effects of GPR55 activation include the phosphorylation of ERK and the activation of various transcription factors such as the nuclear factor of activated T-cells (NFAT) and CREB.[4]

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein cluster_cytosol Cytosol cluster_nucleus Nucleus GSK This compound GPR55 GPR55 GSK->GPR55 Agonist Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC IP3 IP3 PLC->IP3 Generates Gq->PLC Activates RhoA RhoA G1213->RhoA Activates Ca Intracellular Ca²⁺ Release IP3->Ca ERK ERK Phosphorylation Ca->ERK RhoA->ERK TF Transcription Factors (NFAT, CREB) ERK->TF Activates

Caption: GPR55 signaling cascade initiated by an agonist like this compound.

Quantitative Data Summary

The following table summarizes the reported activity of a related benzoylpiperazine compound, GSK575594A, which provides a reference for the expected potency range.[1] Researchers should use the subsequent protocols to determine the specific values for this compound and populate a similar table with their own results.

CompoundTargetAssay TypeParameterValueReference
GSK575594AHuman GPR55Agonist ActivitypEC506.8[1]
Human GlyT1Inhibitory ActivitypIC505.0[1]
This compound Human GPR55 Agonist Activity pEC50 / EC50 To be determined
This compound Human GlyT1 Inhibitory Activity pIC50 / IC50 To be determined

Experimental Protocols

A general experimental workflow for determining the dose-response of this compound is outlined below. This is followed by a specific protocol for a calcium flux assay to measure GPR55 agonism.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 expressing hGPR55) B 2. Cell Plating (Seed cells in microplates) A->B C 3. Compound Preparation (Prepare serial dilutions of this compound) B->C D 4. Cell Treatment (Add compound dilutions to cells) C->D E 5. Incubation & Signal Detection (e.g., Calcium flux, cAMP measurement) D->E F 6. Data Acquisition (Read plate on appropriate instrument) E->F G 7. Data Analysis (Normalize data, plot dose-response curve) F->G H 8. EC50/IC50 Calculation (Fit curve using non-linear regression) G->H

Caption: General workflow for a cell-based dose-response experiment.

Protocol 1: GPR55 Agonism via Calcium Flux Assay

This protocol describes how to measure the EC50 of this compound for GPR55 activation using a fluorescent calcium indicator in a cell line stably expressing human GPR55 (e.g., HEK293-hGPR55).

Materials and Reagents:

  • HEK293 cells stably expressing human GPR55

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (B1678239) (if required by dye manufacturer)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • One day before the assay, seed the HEK293-hGPR55 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform a serial dilution of the stock solution in assay buffer (HBSS with HEPES) to create a range of concentrations. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Prepare a vehicle control (assay buffer with the same final concentration of DMSO as the compound dilutions).

  • Dye Loading:

    • On the day of the assay, remove the culture medium from the cells.

    • Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid to prevent dye extrusion.

    • Add the loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader, which should be set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation, 535 nm emission for Fluo-4).[5]

    • Record a stable baseline fluorescence reading for several seconds.

    • Using the instrument's injector, add the prepared this compound dilutions and vehicle control to the wells.

    • Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium release.

Data Analysis and Interpretation:

  • Data Extraction: For each well, determine the maximum fluorescence signal change (Max - Min) or the area under the curve (AUC) after compound addition.

  • Normalization: Normalize the data to the vehicle control (0% response) and a maximal response from a known GPR55 agonist or the highest concentration of this compound (100% response).

    • % Response = 100 * (Signal_Compound - Signal_Vehicle) / (Signal_Max - Signal_Vehicle)

  • Curve Fitting:

    • Plot the normalized response (%) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response equation using a suitable software package (e.g., GraphPad Prism, CDD Vault).[6][7]

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

  • EC50 Determination: The EC50 is the concentration of this compound that produces 50% of the maximal response, as determined from the fitted curve.[8]

References

Application Notes and Protocols for GPR55 Activation by GSK494581A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a variety of physiological processes, including pain signaling, inflammation, and cancer. GSK494581A is a member of the benzoylpiperazine series of compounds and has been identified as a selective agonist for human GPR55. Notably, this compound does not exhibit activity at rodent GPR55, highlighting important species-specific differences in the receptor's ligand-binding pocket. These application notes provide a comprehensive overview of the experimental design for characterizing the activation of GPR55 by this compound and other ligands. Detailed protocols for key functional assays are provided to enable researchers to robustly assess GPR55 pharmacology.

GPR55 Signaling Pathways

Activation of GPR55 by agonists such as this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins.[1][2][3][4] This coupling leads to the activation of downstream effector molecules, culminating in various cellular responses. The two major signaling branches are:

  • Gαq-PLC-IP3-Ca2+ Pathway: Activation of Gαq stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1][2]

  • Gα12/13-RhoA-ROCK Pathway: Coupling to Gα12/13 activates the small GTPase RhoA.[1][2][5] RhoA then activates Rho-associated kinase (ROCK), which can lead to the phosphorylation of downstream targets, including those involved in cytoskeleton rearrangement and the activation of the Extracellular signal-Regulated Kinase (ERK).[5][6][7]

The following diagram illustrates the primary signaling cascades initiated by GPR55 activation.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 This compound This compound This compound->GPR55 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 ROCK ROCK RhoA->ROCK Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK Phosphorylation ROCK->ERK Experimental_Workflow start Start cell_culture Culture HEK293 cells expressing hGPR55 start->cell_culture seeding Seed cells into multi-well plates cell_culture->seeding incubation1 Incubate overnight seeding->incubation1 assay_prep Prepare assay-specific reagents (e.g., dye loading) incubation1->assay_prep compound_addition Add this compound or other test compounds assay_prep->compound_addition incubation2 Incubate for a defined period compound_addition->incubation2 detection Measure signal (e.g., fluorescence, luminescence) incubation2->detection data_analysis Analyze data and determine EC50 values detection->data_analysis end End data_analysis->end

References

Application Notes and Protocols for GSK494581A in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK494581A is a potent and selective small molecule with a dual mechanism of action, functioning as both a GPR55 receptor agonist and a glycine (B1666218) transporter subtype 1 (GlyT1) inhibitor.[1] This unique pharmacological profile makes it a valuable tool for investigating the physiological roles of GPR55 and GlyT1, and as a starting point for drug discovery programs targeting neurological and inflammatory diseases. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds like this compound that modulate GPR55 and GlyT1 activity.

Data Presentation: Quantitative Activity of this compound and Related Compounds

The following tables summarize the in vitro potency of this compound and a related, more GPR55-selective compound, GSK575594A.[1] This data is essential for establishing assay windows and for comparing the potency of novel compounds.

Table 1: GPR55 Agonist Activity

CompoundAssay TypeCell LineParameterValue
This compoundYeast Reporter GeneSaccharomyces cerevisiaepEC506.8
This compoundIntracellular Calcium [Ca2+]iGPR55-HEKaeqpEC506.6
GSK575594AYeast Reporter GeneSaccharomyces cerevisiaepEC506.8

Table 2: GlyT1 Inhibitory Activity

CompoundAssay TypeCell LineParameterValue
This compound[3H]glycine bindingHEK293-GlyT1pIC506.0
GSK575594A[3H]glycine bindingHEK293-GlyT1pIC505.0

Signaling Pathways

This compound's dual activity involves two distinct signaling pathways. As a GPR55 agonist, it activates downstream signaling cascades mediated by Gαq and Gα13 proteins. As a GlyT1 inhibitor, it increases synaptic glycine levels, thereby modulating NMDA receptor activity.

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR55 GPR55 This compound->GPR55 G_alpha_q Gαq GPR55->G_alpha_q G_alpha_13 Gα13 GPR55->G_alpha_13 PLC Phospholipase C (PLC) G_alpha_q->PLC RhoA RhoA G_alpha_13->RhoA IP3 IP3 PLC->IP3 ROCK ROCK RhoA->ROCK Ca_release Intracellular Ca2+ Release IP3->Ca_release

Caption: GPR55 Receptor Signaling Pathway.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound GlyT1 GlyT1 This compound->GlyT1 Inhibits Glycine_Ext Glycine GlyT1->Glycine_Ext Reuptake NMDA_Receptor NMDA Receptor Glycine_Ext->NMDA_Receptor Co-agonist Neuronal_Response Neuronal Response NMDA_Receptor->Neuronal_Response

Caption: GlyT1 Inhibition Mechanism of Action.

Experimental Protocols

GPR55 Agonist High-Throughput Screening: Cell-Based Calcium Flux Assay

This protocol describes a homogeneous, fluorescence-based assay to identify GPR55 agonists by measuring changes in intracellular calcium concentration in a high-throughput format.

Materials:

  • HEK293 cells stably expressing human GPR55 (HEK293-GPR55)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Probenecid (B1678239)

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well black, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

  • Cell Plating:

    • Culture HEK293-GPR55 cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Signal Detection:

    • Prepare a compound plate with test compounds and controls (this compound and DMSO) serially diluted in assay buffer.

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Initiate the assay by adding 10 µL of compound solution to the cell plate.

    • Measure fluorescence intensity (excitation ~488 nm, emission ~520 nm) every 1-2 seconds for 3-5 minutes.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

  • Normalize the data to the positive (this compound) and negative (DMSO) controls.

  • Plot the normalized response against the compound concentration to determine the EC50 values for active compounds.

Calcium_Flux_Workflow Start Start Plate_Cells Plate HEK293-GPR55 cells in 384-well plate Start->Plate_Cells Incubate_24h Incubate 24h Plate_Cells->Incubate_24h Load_Dye Load with Calcium Indicator Dye Incubate_24h->Load_Dye Incubate_90min Incubate 90 min Load_Dye->Incubate_90min Add_Compounds Add Test Compounds and Controls (FLIPR) Incubate_90min->Add_Compounds Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Compounds->Measure_Fluorescence Analyze_Data Data Analysis (EC50 determination) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for GPR55 Calcium Flux HTS Assay.
GlyT1 Inhibitor High-Throughput Screening: [3H]Glycine Uptake Assay

This protocol details a radioligand uptake assay to identify inhibitors of GlyT1 in a high-throughput format.

Materials:

  • CHO or HEK293 cells stably expressing human GlyT1 (CHO-GlyT1 or HEK293-GlyT1)

  • Uptake Buffer: HBSS, pH 7.4

  • [3H]Glycine

  • Non-labeled glycine

  • This compound (positive control)

  • DMSO (vehicle control)

  • 96- or 384-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Cell Plating:

    • Plate CHO-GlyT1 or HEK293-GlyT1 cells in the desired microplate format to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Pre-incubation:

    • Aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

    • Add test compounds and controls (this compound and DMSO) diluted in Uptake Buffer to the respective wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

  • Initiation and Termination of Glycine Uptake:

    • Initiate the uptake by adding a mixture of [3H]Glycine and non-labeled glycine (at a final concentration close to the Km of GlyT1) in Uptake Buffer to all wells.

    • Incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to ensure linear uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold Uptake Buffer.

  • Signal Detection:

    • Lyse the cells by adding a suitable lysis buffer or directly adding scintillation fluid to each well.

    • Seal the plate and measure the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake.

  • Calculate the percent inhibition for each test compound relative to the controls.

  • Plot the percent inhibition against the compound concentration to determine the IC50 values.

Glycine_Uptake_Workflow Start Start Plate_Cells Plate GlyT1-expressing cells in 96/384-well plate Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Preincubate_Compounds Pre-incubate with Test Compounds Incubate_Overnight->Preincubate_Compounds Initiate_Uptake Initiate Uptake with [3H]Glycine Preincubate_Compounds->Initiate_Uptake Incubate_Uptake Incubate 10-20 min Initiate_Uptake->Incubate_Uptake Terminate_Uptake Terminate and Wash Incubate_Uptake->Terminate_Uptake Add_Scintillant Add Scintillation Fluid Terminate_Uptake->Add_Scintillant Measure_Radioactivity Measure Radioactivity Add_Scintillant->Measure_Radioactivity Analyze_Data Data Analysis (IC50 determination) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for GSK494581A in Neuropathic Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK494581A is a novel investigational compound with a unique dual mechanism of action, functioning as both an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1)[1][2]. This profile presents a compelling rationale for its exploration in the context of neuropathic pain, a complex and often intractable condition arising from damage to the somatosensory nervous system[3]. Neuropathic pain is characterized by symptoms such as allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response)[4][5]. The modulation of both the GPR55 and glycinergic signaling pathways offers a multi-faceted approach to potentially alleviate these debilitating symptoms.

This document provides detailed application notes on the rationale for using this compound in neuropathic pain research, along with comprehensive protocols for its in vitro characterization and in vivo evaluation in preclinical models of neuropathic pain.

Rationale for Use: Targeting GPR55 and GlyT1 in Neuropathic Pain

The therapeutic potential of this compound in neuropathic pain is predicated on its interaction with two distinct molecular targets:

GPR55 Agonism:

The role of GPR55 in pain signaling is an active area of investigation with some conflicting reports. Several studies suggest that GPR55 may have a pro-nociceptive role, where its activation contributes to pain states. For instance, some research indicates that GPR55 antagonists or genetic knockout of GPR55 can reduce mechanical hyperalgesia in models of inflammatory and neuropathic pain[6]. Conversely, other studies have reported that GPR55 knockout mice show no difference in the development of neuropathic pain compared to wild-type animals, suggesting a more complex or context-dependent role[7]. Furthermore, GPR55 is expressed in key areas of the central nervous system involved in pain modulation, such as the periaqueductal gray (PAG), where its activation has been shown to influence descending pain control pathways[8][9]. The agonist activity of this compound at GPR55 warrants careful investigation to elucidate its precise effects on nociceptive processing.

A critical consideration for preclinical studies is the species-specificity of this compound. It has been demonstrated to be an agonist of human GPR55 but does not activate the rodent ortholog[2][10]. This implies that in vivo studies in rodents will primarily reflect the consequences of GlyT1 inhibition, and alternative models (e.g., using humanized GPR55 mice) would be necessary to evaluate the GPR55-mediated effects of this compound.

GlyT1 Inhibition:

The inhibition of GlyT1 is a more established strategy for pain modulation. GlyT1 is a glial transporter responsible for the reuptake of glycine from the synaptic cleft[10][11]. Glycine is a major inhibitory neurotransmitter in the spinal cord, and by inhibiting its reuptake, GlyT1 inhibitors effectively increase the concentration of glycine in the synapse. This enhancement of glycinergic neurotransmission is thought to counteract the central sensitization that underlies neuropathic pain[4]. Numerous preclinical studies have demonstrated that selective GlyT1 inhibitors can effectively reduce allodynia and hyperalgesia in various animal models of neuropathic and inflammatory pain[1][2][4][10].

Quantitative Data Summary

Direct quantitative data for this compound in neuropathic pain models is not yet publicly available. However, data from studies on other GPR55 modulators and GlyT1 inhibitors provide a valuable framework for understanding its potential efficacy.

Table 1: Preclinical Efficacy of GPR55 Modulators in Neuropathic Pain Models

CompoundMechanismAnimal ModelPain-Related BehaviorOutcomeReference
CID16020046GPR55 AntagonistRat Spinal Nerve LigationMechanical AllodyniaDose-dependent antiallodynic effect[3][12]
O-1602GPR55 AgonistRat Spinal Nerve LigationMechanical AllodyniaPrevented the antiallodynic effect of a GPR55 antagonist[3][12]
GPR55 KnockoutGenetic DeletionMouse Partial Sciatic Nerve LigationMechanical HyperalgesiaNo difference compared to wild-type[7]

Table 2: Preclinical Efficacy of GlyT1 Inhibitors in Neuropathic Pain Models

CompoundAnimal ModelRoute of AdministrationDose RangePain-Related BehaviorOutcomeReference
BitopertinMouse Chronic Constriction Injury (CCI)Intraperitoneal (i.p.)2 mg/kgMechanical AllodyniaSignificant increase in reaction threshold[4]
ORG25935Mouse Partial Sciatic Nerve LigationIntravenous (i.v.)0.1 mg/kg (peak effect)Mechanical AllodyniaAmeliorated allodynia[2]
SarcosineMouse Partial Sciatic Nerve LigationIntravenous (i.v.)Not specifiedMechanical AllodyniaDecreased allodynia score[2]
ORG25543 (GlyT2 Inhibitor)Mouse Partial Sciatic Nerve LigationIntravenous (i.v.)Not specifiedMechanical AllodyniaAmeliorated allodynia[2]

Signaling Pathways and Experimental Workflows

GPR55_Signaling_Pathway GPR55 Signaling Pathway in Pain Modulation This compound This compound GPR55 GPR55 Receptor This compound->GPR55 Agonist Gq_G1213 Gq/G12/13 Proteins GPR55->Gq_G1213 Activates PLC Phospholipase C (PLC) Gq_G1213->PLC Activates RhoA RhoA Signaling Gq_G1213->RhoA IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Neuronal_Excitability Modulation of Neuronal Excitability Ca_release->Neuronal_Excitability RhoA->Neuronal_Excitability Pain_Perception Altered Pain Perception Neuronal_Excitability->Pain_Perception

Caption: GPR55 signaling cascade initiated by an agonist like this compound.

GlyT1_Inhibition_Pathway Mechanism of GlyT1 Inhibition in Neuropathic Pain cluster_synapse Synaptic Cleft Glycine_synapse Synaptic Glycine Glycine_Receptor Glycine Receptor (on Postsynaptic Neuron) Glycine_synapse->Glycine_Receptor Activates This compound This compound GlyT1 Glycine Transporter 1 (GlyT1) (on Glial Cell) This compound->GlyT1 Inhibits GlyT1->Glycine_synapse Reduces Reuptake of Neuronal_Inhibition Increased Neuronal Inhibition Glycine_Receptor->Neuronal_Inhibition Leads to Pain_Signal Reduced Pain Signal Transmission Neuronal_Inhibition->Pain_Signal

Caption: this compound inhibits GlyT1, increasing synaptic glycine and enhancing neuronal inhibition.

Experimental_Workflow Experimental Workflow for Preclinical Evaluation of this compound cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Studies GPR55_assay GPR55 Agonism Assay (Calcium Mobilization) CCI_model Neuropathic Pain Model (e.g., CCI in Rats) GPR55_assay->CCI_model Inform In Vivo Studies GlyT1_assay GlyT1 Inhibition Assay (Glycine Uptake) GlyT1_assay->CCI_model Behavioral_testing Behavioral Testing (von Frey, Hot Plate) CCI_model->Behavioral_testing Assess Pain Thresholds Data_analysis Data Analysis and Interpretation Behavioral_testing->Data_analysis Generate Data

References

GSK494581A: A Potent and Selective Tool Compound for GPR55 Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of physiological and pathological conditions, including pain, inflammation, and cancer. The discovery and characterization of selective pharmacological tools are crucial for elucidating the biological functions of GPR55. GSK494581A has emerged as a valuable tool compound for studying GPR55-mediated signaling. This document provides detailed application notes and experimental protocols for the use of this compound in GPR55 research.

This compound is a benzoylpiperazine derivative that acts as a potent agonist at the human GPR55 receptor.[1] Originally identified as an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1), it exhibits a significant selectivity for GPR55.[1] Notably, this compound is inactive at cannabinoid CB1 and CB2 receptors, making it a more specific tool than previously used cannabinoid ligands for studying GPR55.[1] An important characteristic of this compound is its species selectivity; it activates human GPR55 but not the rodent ortholog.[1] This highlights the functional divergence between human and rodent GPR55 and necessitates the use of human GPR55-expressing systems for in vitro studies.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity at GPR55 and GlyT1.

Table 1: In Vitro Potency of this compound

TargetAssay TypeSpeciespEC50EC50 (nM)Reference
GPR55Functional AgonismHuman6.8160[2][3]
GPR55Functional AgonismRodent-Inactive[1]

Table 2: In Vitro Selectivity of this compound

TargetAssay TypeSpeciespIC50IC50 (nM)Selectivity (fold) vs. GPR55Reference
GlyT1InhibitionHuman5.010,000~60[1][3]
CB1/CB2Functional Antagonism--Inactive-[1]

Signaling Pathways

Activation of GPR55 by this compound initiates a cascade of intracellular signaling events. GPR55 is known to couple to Gαq and Gα12/13 proteins. This dual coupling leads to the activation of distinct downstream pathways. The Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. The Gα12/13 pathway activates the small GTPase RhoA, which subsequently activates Rho-associated kinase (ROCK). Both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR55 GPR55 This compound->GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 ROCK ROCK RhoA->ROCK Ca2 [Ca2+]i IP3->Ca2 Release from ER ERK p-ERK1/2 Ca2->ERK ROCK->ERK

GPR55 Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound at the GPR55 receptor are provided below.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound in HEK293 cells stably expressing human GPR55.

Calcium_Mobilization_Workflow A 1. Seed hGPR55-HEK293 cells in 96-well plates B 2. Load cells with Fluo-4 AM calcium indicator dye A->B C 3. Prepare serial dilutions of this compound B->C D 4. Measure baseline fluorescence (FlexStation or FLIPR) C->D E 5. Add this compound and monitor fluorescence change D->E F 6. Analyze data and determine EC50 E->F

Calcium Mobilization Workflow

Materials:

  • HEK293 cells stably expressing human GPR55 (hGPR55-HEK293)

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotic

  • 96-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Fluorescence plate reader with automated injection (e.g., FlexStation or FLIPR)

Procedure:

  • Cell Plating: Seed hGPR55-HEK293 cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. Aspirate the culture medium from the cells and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in HBSS with 20 mM HEPES to achieve the desired final concentrations.

  • Assay Measurement:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Measure the baseline fluorescence for each well.

    • Use the automated injector to add the this compound dilutions to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Subtract the baseline fluorescence from the peak response.

    • Plot the change in fluorescence as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of ERK1/2 phosphorylation in hGPR55-HEK293 cells following stimulation with this compound using Western blotting.

ERK_Western_Blot_Workflow A 1. Seed hGPR55-HEK293 cells in 6-well plates B 2. Serum-starve cells overnight A->B C 3. Treat with this compound for desired time points B->C D 4. Lyse cells and determine protein concentration C->D E 5. SDS-PAGE and transfer to PVDF membrane D->E F 6. Block and incubate with primary antibodies (p-ERK, Total ERK) E->F G 7. Incubate with HRP-conjugated secondary antibody F->G H 8. Detect with ECL and image G->H I 9. Quantify band intensity and normalize p-ERK to Total ERK H->I

ERK Western Blot Workflow

Materials:

  • hGPR55-HEK293 cells

  • 6-well plates

  • Serum-free DMEM

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed hGPR55-HEK293 cells in 6-well plates.

    • Once confluent, replace the growth medium with serum-free DMEM and incubate overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

    • Quantify the band intensities using densitometry software and express the results as the ratio of phospho-ERK to total ERK.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GPR55 in cellular signaling and physiology. Its selectivity for human GPR55 over cannabinoid receptors and GlyT1 allows for more precise interrogation of GPR55 function. The provided protocols offer a starting point for researchers to characterize the effects of this compound and other potential GPR55 modulators in various in vitro systems. Careful consideration of its species selectivity is paramount for the design and interpretation of experiments.

References

Troubleshooting & Optimization

Troubleshooting GSK494581A solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues related to GSK494581A. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving this compound. What is the recommended solvent?

A1: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. For most in vitro applications, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended first step.

Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it in my aqueous buffer (e.g., PBS) or cell culture medium. What can I do to prevent this?

A2: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. Here are several strategies to troubleshoot this problem:

  • Perform an Intermediate Dilution: Instead of adding your concentrated DMSO stock directly to the aqueous solution, first create an intermediate dilution of the compound in pre-warmed (37°C) cell culture medium or buffer. Add the DMSO stock dropwise while gently vortexing the medium to facilitate mixing.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity. You may need to prepare a more dilute initial stock solution in DMSO to achieve this.[2][3]

  • Warm Your Aqueous Solution: Warming your cell culture medium or buffer to 37°C can help increase the solubility of this compound during dilution.[2]

  • Slow Addition and Mixing: Add the DMSO stock solution slowly to the aqueous solution while continuously mixing or vortexing. This gradual introduction can prevent the rapid solvent exchange that leads to precipitation.

  • Sonication: If precipitation still occurs, brief sonication of the final solution in a water bath may help to redissolve the compound.

Q3: What is the maximum concentration at which I can prepare a stock solution of this compound in DMSO?

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most commonly cited solvent, other organic solvents like ethanol (B145695) or methanol (B129727) could potentially be used. However, their suitability would need to be determined empirically. It is crucial to consider the compatibility of any solvent with your specific experimental system (e.g., cell type, assay components).

Q5: How should I store my this compound stock solution?

A5: this compound powder should be stored at -20°C for long-term storage (months to years) and can be kept at 4°C for short-term use (days to weeks). Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[1][4] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the available and estimated solubility information for this compound.

SolventReported SolubilityEstimated Stock Concentration Range
DMSO Soluble[1]10 - 50 mM
Ethanol Data not availablesolubility may be lower than in DMSO
Methanol Data not availablesolubility may be lower than in DMSO
PBS Likely poorly soluble< 1 mg/mL
Water Likely poorly soluble< 1 mg/mL

Note: The stock concentration range in DMSO is an estimation based on common laboratory practices for similar small molecules. Researchers should determine the optimal concentration for their specific batch of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 514.59 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 514.59 g/mol * 1000 mg/g = 5.15 mg

  • Weigh out 5.15 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Methodology (for a final concentration of 10 µM):

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

    • Alternatively, dilute the 10 mM stock 1:10 in pre-warmed medium (final DMSO concentration will be 10%).

  • Final Dilution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This will result in a final concentration of 10 µM with a final DMSO concentration of 0.1%.

    • If using the 1 mM intermediate stock, add 10 µL to 990 µL of pre-warmed medium for a final concentration of 10 µM and a final DMSO concentration of 1% (if intermediate was in DMSO) or 0.1% (if intermediate was in medium).

  • Gently vortex the working solution to ensure it is well-mixed.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathways and Experimental Workflows

This compound is a dual-activity compound, acting as an agonist for the G-protein coupled receptor 55 (GPR55) and an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1).

GPR55_Signaling_Pathway This compound This compound GPR55 GPR55 This compound->GPR55 Agonist G_alpha_13 Gα13 GPR55->G_alpha_13 Activates RhoA RhoA G_alpha_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates Ca_release Intracellular Ca2+ Release ROCK->Ca_release Transcription_Factors Activation of NF-κB, NFAT, CREB Ca_release->Transcription_Factors Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factors->Cellular_Response

Caption: GPR55 Signaling Pathway Activated by this compound.

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse GlyT1 GlyT1 (Glycine Transporter 1) Glycine_ext Extracellular Glycine GlyT1->Glycine_ext Reuptake NMDA_R NMDA Receptor Glycine_ext->NMDA_R Co-agonist Ca_influx Ca2+ Influx NMDA_R->Ca_influx Activates Glutamate Glutamate Glutamate->NMDA_R Agonist Postsynaptic_Neuron Postsynaptic Neuron Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Downstream_Signaling This compound This compound This compound->GlyT1 Inhibits

Caption: Mechanism of GlyT1 Inhibition by this compound.

Troubleshooting_Workflow Start Start: This compound Solubility Issue Check_Solvent Is the solvent high-purity, anhydrous DMSO? Start->Check_Solvent Use_Fresh_DMSO Use fresh, high-purity anhydrous DMSO Check_Solvent->Use_Fresh_DMSO No Check_Concentration Is the stock concentration too high? Check_Solvent->Check_Concentration Yes Use_Fresh_DMSO->Check_Concentration Lower_Concentration Prepare a more dilute stock solution (e.g., 10 mM) Check_Concentration->Lower_Concentration Yes Precipitation_Dilution Does precipitation occur upon dilution in aqueous buffer? Check_Concentration->Precipitation_Dilution No Lower_Concentration->Precipitation_Dilution Troubleshoot_Dilution Follow Dilution Troubleshooting: - Warm aqueous solution (37°C) - Use intermediate dilution - Slow addition with mixing - Keep final DMSO <0.5% Precipitation_Dilution->Troubleshoot_Dilution Yes Success Success: Clear Solution Precipitation_Dilution->Success No Troubleshoot_Dilution->Success Contact_Support Still having issues? Contact Technical Support Troubleshoot_Dilution->Contact_Support

Caption: Troubleshooting Workflow for this compound Solubility.

References

Technical Support Center: Optimizing GSK494581A Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using GSK494581A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule that acts as a mixed-activity ligand. It is an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1).[1] Its activity as a GPR55 agonist is selective for the human receptor and it does not activate the rodent ortholog.[1]

Q2: What is the mechanism of action for this compound at GPR55?

Upon binding to human GPR55, this compound activates downstream signaling pathways primarily through Gq and G12/13 G proteins. This activation leads to the stimulation of Phospholipase C (PLC) and RhoA, resulting in an increase in intracellular calcium concentration ([Ca2+]i).

Q3: What is a good starting concentration range for this compound in a cell-based assay?

A good starting point for a dose-response experiment with this compound is to test a wide range of concentrations spanning several orders of magnitude around its reported half-maximal effective concentration (pEC50), which is 6.8 for human GPR55.[1] A typical approach is to perform serial dilutions to cover a range from nanomolar to micromolar concentrations.

Q4: Which cell lines are suitable for assays with this compound?

Human Embryonic Kidney 293 (HEK293) cells are a commonly used and suitable cell line for studying this compound's effect on GPR55.[1][2] These cells can be transiently or stably transfected to express human GPR55. It is important to use a cell line of human origin, as this compound is not active on rodent GPR55.[1]

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Dose-Response Experiments with this compound

Concentration Range (nM)PurposeExpected Outcome
0.1 - 10Establishing the lower end of the dose-response curveMinimal to no response, defining the baseline.
10 - 1000Determining the EC50A sigmoidal dose-response relationship should be observed within this range.
1000 - 10000Establishing the maximal effect (Emax)The response should plateau, indicating receptor saturation.
>10000Investigating potential off-target effects or toxicityMay reveal non-specific effects or cellular toxicity.

Experimental Protocols

Calcium Mobilization Assay for GPR55 Activation in HEK293 Cells

This protocol describes how to measure the increase in intracellular calcium in HEK293 cells expressing human GPR55 upon stimulation with this compound.

Materials:

  • HEK293 cells stably or transiently expressing human GPR55

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound stock solution (in DMSO)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Seeding:

    • Seed the GPR55-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. It is important to ensure that the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Calcium Measurement:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Measure the baseline fluorescence for a short period before adding the compound.

    • Use the plate reader's automated liquid handling to add the this compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • The change in fluorescence is indicative of the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.

    • From this curve, you can determine the EC50 and Emax values.

Mandatory Visualizations

GPR55_Signaling_Pathway This compound This compound GPR55 GPR55 This compound->GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 Cellular_Response Cellular Response RhoA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Cellular_Response

Caption: GPR55 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture GPR55-expressing cells Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound serial dilutions Measurement Measure fluorescence in plate reader Compound_Prep->Measurement Dye_Prep Prepare calcium dye solution Dye_Loading Load cells with calcium dye Dye_Prep->Dye_Loading Cell_Seeding->Dye_Loading Dye_Loading->Measurement Data_Processing Process raw fluorescence data Measurement->Data_Processing Dose_Response Generate dose-response curve Data_Processing->Dose_Response EC50_Calc Calculate EC50 and Emax Dose_Response->EC50_Calc

Caption: Experimental Workflow for this compound Calcium Mobilization Assay.

Troubleshooting_Guide Start Start Troubleshooting No_Response No or low response to this compound? Start->No_Response High_Background High background fluorescence? Start->High_Background Inconsistent_Results Inconsistent results between wells/plates? Start->Inconsistent_Results Check_Cells Check cell line (human origin?) and GPR55 expression. No_Response->Check_Cells Yes Check_Washing Ensure proper washing to remove excess dye. High_Background->Check_Washing Yes Check_Pipetting Verify pipetting accuracy and consistency. Inconsistent_Results->Check_Pipetting Yes Check_Compound Verify compound integrity and concentration. Check_Cells->Check_Compound Cells OK Optimize_Assay Optimize dye loading and incubation times. Check_Compound->Optimize_Assay Compound OK Check_Cell_Health Assess cell viability and confluency. Check_Pipetting->Check_Cell_Health Pipetting OK Check_DMSO Check final DMSO concentration. Check_Cell_Health->Check_DMSO Cells Healthy Check_Wasting Check_Wasting Check_Wasting->Optimize_Assay Washing OK

Caption: Troubleshooting Guide for this compound Cell Assays.

References

Technical Support Center: Overcoming GSK494581A Species-Specificity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK494581A. The focus is to address the challenges arising from its species-specificity and to provide actionable guidance for experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule that functions as a mixed-activity agent. It is an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1)[1][2].

Q2: We are observing no effect of this compound in our rodent models. Is this expected?

Yes, this is an expected outcome. This compound and other benzoylpiperazine-based agonists exhibit significant species-specificity. They are potent activators of human GPR55 but do not activate rodent (mouse or rat) GPR55[1][2][3]. This is due to a relatively low amino acid sequence identity (approximately 75%) between the human and rodent GPR55 orthologs, which leads to critical functional differences in the ligand-binding site[1][2].

Q3: What is the underlying mechanism of GPR55 activation by this compound in human cells?

In human cells, this compound binds to GPR55, initiating a signaling cascade. GPR55 activation is coupled to Gα13, which in turn activates RhoA kinase (ROCK). This signaling pathway leads to an increase in intracellular calcium levels and the activation of various transcription factors, including NF-κB, NFAT, and CREB[4]. A key downstream event that can be measured experimentally is the phosphorylation of ERK1/2[5][6].

Q4: Does the GlyT1 inhibitory activity of this compound also show species-specificity?

While the primary focus of species-specificity has been on its GPR55 agonist activity, it is crucial to consider potential species differences in its GlyT1 inhibitory action as well. Species-dependent variations in the efficacy of other GlyT1 inhibitors have been reported[7][8]. Therefore, it is recommended to empirically determine the inhibitory potency of this compound on GlyT1 in your specific human and rodent experimental systems.

Troubleshooting Guides

Issue: this compound is inactive in my in vivo rodent study.

Root Cause: As established, this compound does not activate rodent GPR55.

Solutions:

  • In Vitro Humanized Systems: Utilize human cell lines or primary cells that endogenously express GPR55. Alternatively, you can use rodent cell lines that have been engineered to express human GPR55.

  • Humanized Mouse Models: For in vivo studies, the generation of a "humanized" mouse model is the most robust solution. This involves genetically modifying the mouse to express the human GPR55 receptor.

Issue: How can I confirm if my compound's lack of effect is due to species-specificity?

Solution: A direct comparison of your compound's activity in cell lines expressing human GPR55 versus those expressing rodent GPR55 will confirm species-specificity.

Data Presentation

Table 1: Species-Specificity of Benzoylpiperazine GPR55 Agonists

CompoundTargetSpeciesActivitypEC50 / pIC50Reference
This compound GPR55HumanAgonistNot explicitly stated[1][2]
GPR55RodentNo Activity-[1][2][3]
GlyT1Not specifiedInhibitorNot explicitly stated[1][2]
GSK575594A GPR55HumanAgonist6.8[1]
GlyT1HumanInhibitor5.0[1]

Experimental Protocols

Protocol 1: In Vitro Validation of GPR55 Activation using a p-ERK Assay

This protocol describes a method to assess GPR55 activation by measuring the phosphorylation of ERK1/2 in a human cell line (e.g., HEK293) stably expressing human GPR55.

Materials:

  • HEK293 cells stably expressing human GPR55

  • This compound

  • Positive control agonist (e.g., LPI)

  • Cell culture medium and supplements

  • Assay plates (96-well)

  • Lysis buffer

  • Phospho-ERK1/2 and total ERK1/2 antibodies

  • Secondary antibodies conjugated to a detectable reporter (e.g., HRP, fluorophore)

  • Detection reagents

Methodology:

  • Cell Seeding: Seed the HEK293-hGPR55 cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control. Add the compounds to the cells and incubate for the desired time (e.g., 5-30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.

  • Detection: Perform an immunoassay (e.g., ELISA, In-Cell Western) to detect the levels of phosphorylated ERK1/2 and total ERK1/2.

  • Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the compound concentration to determine the EC50 value.

Protocol 2: General Workflow for Generating a Humanized GPR55 Mouse Model using CRISPR/Cas9

This protocol provides a high-level overview of the steps involved in creating a mouse model where the endogenous mouse Gpr55 gene is replaced with the human GPR55 gene.

Materials:

  • CRISPR/Cas9 reagents (Cas9 nuclease, guide RNAs targeting mouse Gpr55)

  • Donor DNA template containing the human GPR55 coding sequence flanked by homology arms to the mouse Gpr55 locus

  • Fertilized mouse embryos

  • Microinjection or electroporation apparatus

Methodology:

  • Design and Validation of gRNAs: Design and validate guide RNAs that efficiently target the mouse Gpr55 gene.

  • Generation of Donor Template: Synthesize a donor DNA template containing the human GPR55 sequence.

  • Microinjection/Electroporation: Co-inject or electroporate the Cas9 protein, gRNAs, and donor template into fertilized mouse embryos.

  • Embryo Transfer: Transfer the manipulated embryos into pseudopregnant female mice.

  • Genotyping: Screen the resulting pups for the correct integration of the human GPR55 gene using PCR and sequencing.

  • Breeding and Colony Establishment: Establish a breeding colony of the humanized GPR55 mice.

  • Validation: Functionally validate the expression and signaling of the human GPR55 receptor in tissues from the humanized mice.

Mandatory Visualizations

GPR55_Signaling_Pathway This compound This compound hGPR55 Human GPR55 This compound->hGPR55 Binds to G_alpha_13 Gα13 hGPR55->G_alpha_13 Activates RhoA RhoA G_alpha_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates PLC PLC ROCK->PLC Activates pERK p-ERK1/2 ROCK->pERK Leads to Ca_release Intracellular Ca²⁺ Release PLC->Ca_release Leads to Transcription_Factors NF-κB, NFAT, CREB Activation Ca_release->Transcription_Factors Triggers

Caption: GPR55 Signaling Pathway activated by this compound in human cells.

Experimental_Workflow cluster_problem Problem Identification cluster_invitro In Vitro Strategy cluster_invivo In Vivo Strategy Problem This compound shows no efficacy in rodent models Human_Cells Use Human Cell Lines (e.g., HEK293, CHO) expressing human GPR55 Problem->Human_Cells Solution 1 Rodent_hGPR55 Use Rodent Cell Lines engineered to express human GPR55 Problem->Rodent_hGPR55 Solution 2 Humanized_Mouse Generate Humanized GPR55 Mouse Model (CRISPR/Cas9) Problem->Humanized_Mouse Solution 3 Functional_Assay Perform Functional Assays (e.g., p-ERK, Ca²⁺ flux) Human_Cells->Functional_Assay Rodent_hGPR55->Functional_Assay InVivo_Testing Conduct In Vivo Studies with Humanized Mice Humanized_Mouse->InVivo_Testing

Caption: Experimental workflow for overcoming this compound species-specificity.

Logical_Relationship This compound This compound Human_GPR55 Human GPR55 This compound->Human_GPR55 Interacts with Rodent_GPR55 Rodent GPR55 This compound->Rodent_GPR55 Fails to interact with Activity Biological Activity (Agonism) Human_GPR55->Activity Leads to No_Activity No Biological Activity Rodent_GPR55->No_Activity Leads to

Caption: Logical relationship of this compound interaction with human vs. rodent GPR55.

References

Technical Support Center: GSK494581A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing variability and achieving reproducible results in experiments involving GSK494581A.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule that acts as a specific ligand for human G protein-coupled receptor 55 (GPR55), with a pEC50 of 6.8.[1] It also functions as an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1).[1][2] Its dual activity makes it a versatile tool for studying the roles of these targets in various physiological processes, including pain signaling and bone morphogenesis.[1]

Q2: Is this compound active against GPR55 from other species?

No, this compound is selective for human GPR55 and does not activate the rodent ortholog.[3] This species specificity is attributed to the relatively low sequence identity (75%) between human and rodent GPR55, leading to functional differences in the ligand-binding site.[3] Researchers should ensure they are using human cells or cell lines expressing human GPR55 when studying its effects on this receptor.

Q3: What are the known off-target effects of this compound?

This compound has been profiled against a broad range of other molecular targets and has been found to be inactive at cannabinoid receptors (CB1 and CB2) and other tested targets.[4] This suggests a high degree of specificity for GPR55 and GlyT1. However, as with any small molecule, it is good practice to include appropriate controls to rule out potential off-target effects in your specific experimental system.

Q4: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For cell-based assays, it is crucial to use anhydrous, cell culture-grade DMSO. To minimize the cytotoxic effects of the solvent, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.

II. Troubleshooting Guides

This section addresses common issues that may lead to variability in experiments using this compound.

A. GPR55 Activation Assays (e.g., Calcium Flux, ERK Phosphorylation)
Problem Potential Cause Recommended Solution
High well-to-well variability in signal Inconsistent cell density: Uneven cell seeding can lead to variations in receptor expression and signaling capacity.Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell density determination. Allow cells to adhere and distribute evenly before the experiment.
Compound precipitation: this compound, being hydrophobic, may precipitate when diluted into aqueous assay buffers or media.Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitation after dilution. Consider using a surfactant like Pluronic F-127 in your assay buffer to improve solubility.
Inconsistent incubation times: The kinetics of GPR55 signaling can be rapid.Use a multichannel pipette or an automated liquid handler for simultaneous addition of this compound to all wells. Ensure consistent timing for all steps of the assay.
Low or no signal response Incorrect cell line: this compound is specific for human GPR55.Confirm that your cell line is of human origin or has been engineered to express human GPR55.
Low receptor expression: The level of GPR55 expression may be insufficient to generate a robust signal.Use a cell line known to endogenously express high levels of GPR55 or a stably transfected cell line with confirmed high expression.
Degraded compound: Improper storage or handling can lead to the degradation of this compound.Use a fresh aliquot of this compound stock solution. Verify the activity of a new batch of the compound with a positive control.
Suboptimal assay conditions: Factors such as serum starvation, buffer composition, and temperature can affect signal transduction.Optimize serum starvation time before the assay. Ensure the assay buffer composition (e.g., calcium concentration for flux assays) is appropriate. Maintain a constant and optimal temperature throughout the experiment.
Inconsistent EC50 values between experiments Variability in cell passage number: Receptor expression and cell signaling can change with increasing passage number.Use cells within a defined and narrow passage number range for all experiments.
Fluctuations in incubator conditions: Changes in CO2, temperature, and humidity can impact cell health and responsiveness.Regularly monitor and calibrate your cell culture incubator to ensure stable conditions.
Ligand depletion: At high cell densities, the effective concentration of this compound may decrease over time.Optimize cell density to ensure it is within the linear range of the assay.
B. GlyT1 Inhibition Assays (e.g., [³H]-Glycine Uptake)
Problem Potential Cause Recommended Solution
High background signal (non-specific uptake) Insufficient washing: Incomplete removal of unbound radiolabeled glycine.Increase the number and volume of washes with ice-cold assay buffer after the uptake incubation.
Passive diffusion of glycine: Some uptake may occur through non-transporter mediated mechanisms.Include a control with a known, potent GlyT1 inhibitor (e.g., ALX-5407) to determine the level of non-specific uptake.
Low signal-to-noise ratio Low GlyT1 expression: Insufficient transporter expression leads to a weak signal.Use a cell line with confirmed high expression of GlyT1.
Suboptimal glycine concentration: The concentration of radiolabeled glycine may not be optimal for uptake kinetics.Use a concentration of [³H]-glycine that is close to the Km value for GlyT1 to maximize the sensitivity of the inhibition assay.
Short uptake time: The incubation time may not be sufficient for measurable glycine uptake.Perform a time-course experiment to determine the linear range of glycine uptake and select an appropriate incubation time.
Inconsistent IC50 values Variability in pre-incubation time: Inconsistent pre-incubation with this compound can lead to variable levels of transporter inhibition.Standardize the pre-incubation time with the inhibitor before adding the radiolabeled glycine.
Competition with endogenous glycine: Glycine present in the cell culture medium can compete with the radiolabeled glycine.Ensure cells are thoroughly washed with a glycine-free assay buffer before starting the uptake experiment.

III. Data Presentation

Quantitative Data Summary for this compound
ParameterTargetAssay TypeCell LineValueReference
pEC50Human GPR55Yeast Reporter Gene AssaySaccharomyces cerevisiae~6.5[3]
pEC50Human GPR55Calcium Mobilization ([Ca²⁺]i)HEK293 expressing GPR556.8[1]
pIC50Human GlyT1[³H]glycine UptakeCHO-K1 expressing hGlyT1a7.7[2]

Note: The exact EC50/IC50 values can vary depending on the specific experimental conditions and cell line used.

IV. Experimental Protocols

A. GPR55-Mediated Intracellular Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure the activation of human GPR55 by this compound in a human cell line (e.g., HEK293) stably expressing the receptor.

Materials:

  • HEK293 cells stably expressing human GPR55

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Seeding: Seed the HEK293-hGPR55 cells into the microplates at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Signal Measurement:

    • Place the plate in the fluorescence plate reader and allow the temperature to equilibrate.

    • Measure the baseline fluorescence for a short period.

    • Add the this compound dilutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 2-5 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Normalize the data to the baseline fluorescence.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

B. GlyT1 Inhibition Assay ([³H]-Glycine Uptake)

This protocol outlines a radioligand uptake assay to measure the inhibitory activity of this compound on the human glycine transporter 1.

Materials:

  • CHO-K1 cells stably expressing human GlyT1a

  • This compound

  • [³H]-Glycine

  • Non-radiolabeled glycine

  • Uptake Buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose)

  • Scintillation cocktail

  • Scintillation counter

  • 24- or 48-well plates

Methodology:

  • Cell Seeding: Plate the CHO-K1/hGlyT1a cells in the multi-well plates and allow them to reach confluency.

  • Compound and Ligand Preparation:

    • Prepare serial dilutions of this compound in Uptake Buffer.

    • Prepare a working solution of [³H]-Glycine in Uptake Buffer.

  • Assay Procedure:

    • Wash the cells twice with Uptake Buffer.

    • Pre-incubate the cells with the this compound dilutions for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the uptake by adding the [³H]-Glycine working solution to each well.

    • Incubate for a predetermined time within the linear range of uptake (e.g., 10-20 minutes).

    • Terminate the uptake by rapidly washing the cells three times with ice-cold Uptake Buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well (e.g., with 0.1 M NaOH).

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GlyT1 inhibitor) from the total uptake.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

V. Mandatory Visualizations

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR55 GPR55 This compound->GPR55 Binds and Activates G_alpha_13 Gα13 GPR55->G_alpha_13 Activates RhoA RhoA G_alpha_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates PLC PLC ROCK->PLC Activates Ca_release Intracellular Ca²⁺ Release PLC->Ca_release Leads to Transcription_Factors NF-κB, NFAT, CREB Activation Ca_release->Transcription_Factors Stimulates Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) compound_addition Add this compound Serial Dilutions prep_compound->compound_addition prep_cells Seed Cells (e.g., HEK293-hGPR55) dye_loading Load Cells with Fluorescent Dye (e.g., Fluo-4) prep_cells->dye_loading dye_loading->compound_addition measurement Measure Signal (e.g., Fluorescence) compound_addition->measurement data_norm Normalize Data measurement->data_norm dose_response Generate Dose-Response Curve data_norm->dose_response ec50 Calculate EC50 dose_response->ec50 Logical_Troubleshooting start Inconsistent Results? check_reagents Check Reagent Quality (this compound, Cells, Buffers) start->check_reagents check_protocol Review Experimental Protocol (Timings, Concentrations) start->check_protocol check_equipment Verify Equipment Performance (Pipettes, Plate Reader) start->check_equipment reagent_ok Reagents OK? check_reagents->reagent_ok protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok equipment_ok Equipment Calibrated? check_equipment->equipment_ok reagent_ok->protocol_ok Yes replace_reagents Replace/Validate Reagents reagent_ok->replace_reagents No protocol_ok->equipment_ok Yes standardize_protocol Standardize Protocol Steps protocol_ok->standardize_protocol No calibrate_equipment Calibrate/Service Equipment equipment_ok->calibrate_equipment No end Consistent Results equipment_ok->end Yes replace_reagents->start standardize_protocol->start calibrate_equipment->start

References

GSK494581A and potential for receptor desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments involving GSK494581A, with a specific focus on the potential for receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a dual-activity compound. It is an agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1).[1][2][3] It is important to note that this compound is not known to target prostanoid receptors.

Q2: What is receptor desensitization and is it relevant for this compound?

Receptor desensitization is a process where a receptor's response to a stimulus diminishes over time despite the continued presence of the agonist. This is a common regulatory mechanism for G protein-coupled receptors (GPCRs) like GPR55.[4] Therefore, when studying the effects of this compound on GPR55, it is crucial to consider the potential for receptor desensitization, which can manifest as a decrease in signaling output upon prolonged or repeated exposure to the agonist.

Q3: How does GPR55 signal, and what are the key pathways to monitor for desensitization?

GPR55 activation by an agonist like this compound primarily couples to Gα13 and Gαq proteins.[5][6][7] This initiates downstream signaling cascades including:

  • RhoA activation: Gα13 activation leads to the stimulation of the small GTPase RhoA and its downstream effector ROCK.[8][9]

  • Intracellular Calcium Mobilization: Gαq activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[7][8]

  • ERK1/2 Phosphorylation: GPR55 activation has also been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9][10]

Desensitization can affect any of these signaling outputs.

Q4: What are the known mechanisms of GPR55 desensitization?

Like other GPCRs, GPR55 is likely to undergo desensitization through a combination of mechanisms:

  • Receptor Phosphorylation: Agonist-occupied receptors are often phosphorylated by G protein-coupled receptor kinases (GRKs).

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, thus dampening the signal.[11][12]

  • Receptor Internalization: The GPR55-β-arrestin complex can be targeted for internalization into endosomes.[4][13][14] This removes the receptor from the cell surface, further reducing its ability to respond to agonist. Following internalization, the receptor can either be recycled back to the membrane or targeted for degradation.

Q5: How is the activity of the glycine transporter GlyT1 regulated?

The regulation of GlyT1 activity is less characterized in the context of desensitization by inhibitors. However, its function can be modulated by factors such as:

  • Phosphorylation: GlyT1 activity can be regulated by phosphorylation, for instance by CaMKII.[15]

  • Substrate Availability: As a transporter, its activity is dependent on the concentration gradients of glycine, Na+, and Cl-.[16][17]

  • Inhibition: Inhibitors like this compound block the reuptake of glycine.[18] The prolonged effects of continuous inhibition on transporter expression and function would be an important area of investigation.

Troubleshooting Guides

Problem 1: Diminishing or inconsistent cellular response to this compound over time.

Possible Cause: GPR55 receptor desensitization and internalization.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to characterize the onset and duration of the signaling response (e.g., calcium mobilization or ERK1/2 phosphorylation). A rapid peak followed by a decline in signal is indicative of desensitization.

  • Washout and Re-stimulation: After an initial stimulation with this compound, wash the cells thoroughly and allow them to recover in agonist-free media for varying periods before re-stimulating. The degree of signal recovery will provide insight into the rate of receptor resensitization (recycling to the cell surface).

  • β-Arrestin Recruitment Assay: Directly measure the recruitment of β-arrestin to the receptor upon this compound stimulation using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[19][20]

  • Receptor Internalization Assay: Visualize and quantify the internalization of GPR55 from the plasma membrane using immunofluorescence microscopy or cell surface ELISA.

Problem 2: Unexpected off-target effects or complex cellular responses.

Possible Cause: Dual activity of this compound on both GPR55 and GlyT1.

Troubleshooting Steps:

  • Use of Selective Tools: In your experimental system, use a selective GPR55 antagonist or a selective GlyT1 inhibitor alongside this compound to dissect the contribution of each target to the observed phenotype.

  • Control Cell Lines: Utilize cell lines that endogenously express only one of the targets (if available) or engineered cell lines (e.g., knockout or knockdown) to isolate the effects of this compound on each target individually.

  • Measure Glycine Concentration: If your experimental system is sensitive to changes in extracellular glycine, measure glycine levels to determine the functional consequence of GlyT1 inhibition by this compound.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueTargetAssay TypeReference
pEC506.8Human GPR55Not specified[2]
EC50~160 nMHuman GPR55Not specified[21]
pIC50~5.0GlyT1[3H]glycine binding[1]
IC50~10,000 nMGlyT1[3H]glycine binding[21]

Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay using BRET

Objective: To quantify the recruitment of β-arrestin to GPR55 upon stimulation with this compound.

Methodology:

  • Cell Line: Use a HEK293 cell line stably co-expressing GPR55 fused to a Renilla luciferase (RLuc) donor and β-arrestin-2 fused to a green fluorescent protein (GFP) acceptor.

  • Cell Plating: Seed the cells in a white, clear-bottom 96-well plate and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the RLuc substrate (e.g., coelenterazine (B1669285) h) to each well and incubate in the dark.

    • Add the this compound dilutions to the wells.

    • Measure the luminescence at wavelengths corresponding to the RLuc emission and the GFP emission using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio (GFP emission / RLuc emission). Plot the BRET ratio against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Protocol 2: GPR55 Internalization Assay using Immunofluorescence

Objective: To visualize the internalization of GPR55 from the plasma membrane upon treatment with this compound.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293 or a neuronally-derived cell line) stably expressing an N-terminally HA-tagged GPR55.

  • Cell Plating: Seed the cells on glass coverslips in a 24-well plate and culture overnight.

  • Treatment: Treat the cells with a known concentration of this compound (e.g., 10x EC50) for different time points (e.g., 0, 15, 30, 60 minutes).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • For surface receptor staining, incubate non-permeabilized cells with an anti-HA primary antibody.

    • For total receptor staining, permeabilize the cells with a detergent (e.g., Triton X-100) before incubation with the anti-HA primary antibody.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Quantify the amount of receptor at the plasma membrane versus in intracellular vesicles. A decrease in surface staining and an increase in intracellular puncta over time indicate receptor internalization.

Mandatory Visualizations

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GPR55 GPR55 This compound->GPR55 Binds Gq Gαq GPR55->Gq Activates G13 Gα13 GPR55->G13 Activates ERK ERK1/2 Phosphorylation GPR55->ERK Leads to PLC PLC Gq->PLC Activates RhoA RhoA G13->RhoA Activates IP3 IP3 PLC->IP3 Produces Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Leads to Ca_release Ca²⁺ Release IP3->Ca_release Induces

Caption: GPR55 signaling pathway activated by this compound.

Desensitization_Workflow start Start: Observe Diminishing Response time_course Perform Time-Course Experiment (e.g., Calcium Assay) start->time_course is_desensitization Is Signal Transient? time_course->is_desensitization investigate_mechanism Investigate Desensitization Mechanism is_desensitization->investigate_mechanism Yes no_desensitization Consider Other Factors (e.g., Cytotoxicity, Compound Stability) is_desensitization->no_desensitization No bret_assay β-Arrestin Recruitment Assay (BRET) investigate_mechanism->bret_assay internalization_assay Receptor Internalization Assay (Immunofluorescence) investigate_mechanism->internalization_assay end Conclusion: Desensitization Confirmed bret_assay->end internalization_assay->end

Caption: Experimental workflow for investigating GPR55 desensitization.

Troubleshooting_Guide start Issue: Inconsistent or Unexpected Results check_target Which target is responsible? start->check_target gpr55_issue Suspect GPR55-mediated effect check_target->gpr55_issue Signaling-related glyt1_issue Suspect GlyT1-mediated effect check_target->glyt1_issue Glycine-related gpr55_solution Use GPR55 selective antagonist to confirm pathway gpr55_issue->gpr55_solution desensitization_check Is it a time-dependent effect? gpr55_issue->desensitization_check glyt1_solution Use selective GlyT1 inhibitor and measure extracellular glycine glyt1_issue->glyt1_solution desensitization_yes Refer to Desensitization Workflow desensitization_check->desensitization_yes Yes desensitization_no Check for off-target effects or compound stability desensitization_check->desensitization_no No

References

Technical Support Center: GSK494581A Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK494581A in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: this compound is a small molecule that functions as a mixed-activity compound. It is an agonist for the G-protein coupled receptor 55 (GPR55) and an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1). It belongs to the benzoylpiperazine chemical series.

Q2: Which cell lines are suitable for studying the effects of this compound?

A2: The choice of cell line depends on the target of interest:

  • For GPR55 activity: Human Embryonic Kidney (HEK293) cells are a common choice as they have been used for the characterization of this compound's effect on human GPR55. Other cell lines endogenously expressing GPR55 or engineered to express recombinant GPR55 can also be used. It is important to note that this compound activates human GPR55 but not its rodent ortholog.

  • For GlyT1 activity: Cell lines that endogenously express GlyT1 or have been engineered to do so are appropriate. Chinese Hamster Ovary (CHO) cells are often used for studying glycine transporters.

Q3: What are the expected downstream signaling effects of this compound binding to GPR55?

A3: GPR55 is known to couple to Gαq and Gα12/13 proteins. Activation of GPR55 by an agonist like this compound is expected to stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This subsequently triggers the release of calcium from intracellular stores, resulting in a transient increase in intracellular calcium concentration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low response in GPR55 activation assay (e.g., calcium mobilization) 1. Low or absent GPR55 expression in the chosen cell line. 2. Use of rodent cell line (this compound is inactive on rodent GPR55). 3. Suboptimal assay conditions (e.g., cell density, dye loading, compound concentration). 4. This compound degradation.1. Verify GPR55 expression by qPCR or Western blot. Consider using a cell line with confirmed high expression or a recombinant cell line. 2. Use a human cell line (e.g., HEK293) or a cell line expressing human GPR55. 3. Optimize cell seeding density, dye incubation time, and perform a dose-response curve for this compound. 4. Prepare fresh stock solutions of this compound and store them properly.
High background signal in glycine uptake assay 1. Non-specific binding of radiolabeled glycine. 2. Presence of endogenous glycine in the assay buffer or serum. 3. Contamination of cell cultures.1. Include a control with a known potent GlyT1 inhibitor to determine specific uptake. 2. Use a glycine-free assay buffer and dialyzed serum if serum is required during the assay. 3. Regularly check cell cultures for mycoplasma contamination.
Inconsistent results between experiments 1. Variation in cell passage number. 2. Inconsistent timing of experimental steps. 3. Pipetting errors. 4. Fluctuation in incubator conditions (temperature, CO2).1. Use cells within a defined passage number range for all experiments. 2. Standardize all incubation times and procedural steps. 3. Ensure proper calibration and use of pipettes. 4. Monitor and maintain stable incubator conditions.

Quantitative Data

Cell LineTargetAssay TypeParameterValue (nM)Reference
HEK293GPR55Calcium MobilizationEC50Data to be determined
CHO-K1GlyT1Glycine UptakeIC50Data to be determined
(Example)
(Example)

Experimental Protocols

Key Experiment 1: GPR55-Mediated Calcium Mobilization Assay

Objective: To measure the agonist activity of this compound on GPR55 by detecting changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing human GPR55

  • Culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Cell Plating: Seed the HEK293-hGPR55 cells into 96-well plates at an optimized density and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the this compound dilutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for a defined period.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to a positive control (e.g., a known GPR55 agonist) and a negative control (vehicle).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Key Experiment 2: GlyT1-Mediated Glycine Uptake Assay

Objective: To measure the inhibitory activity of this compound on GlyT1 by quantifying the uptake of radiolabeled glycine.

Materials:

  • CHO cells stably expressing human GlyT1

  • Culture medium

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Glycine

  • This compound

  • Scintillation cocktail

  • Scintillation counter

  • 24-well plates

Procedure:

  • Cell Plating: Seed the CHO-hGlyT1 cells into 24-well plates and culture until confluent.

  • Pre-incubation:

    • Wash the cells with uptake buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle in uptake buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Uptake Initiation:

    • Add [³H]-Glycine to each well to initiate the uptake reaction.

    • Incubate for a short, defined period (e.g., 10 minutes) during which uptake is linear.

  • Uptake Termination:

    • Rapidly aspirate the uptake solution.

    • Wash the cells multiple times with ice-cold uptake buffer to remove extracellular [³H]-Glycine.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GlyT1 inhibitor) from the total uptake.

    • Normalize the specific uptake to the vehicle control.

    • Plot the normalized uptake against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR55 GPR55 This compound->GPR55 Agonist Gq Gαq GPR55->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ Store IP3->Ca_ER Binds to Receptor Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Release

Caption: GPR55 Signaling Pathway Activation by this compound.

GlyT1_Inhibition_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Analysis plate_cells Plate GlyT1-expressing cells pre_incubate Pre-incubate with this compound plate_cells->pre_incubate add_glycine Add [³H]-Glycine pre_incubate->add_glycine incubate Incubate add_glycine->incubate terminate Terminate uptake & Wash incubate->terminate lyse Lyse cells terminate->lyse count Scintillation Counting lyse->count analyze Calculate IC50 count->analyze

Caption: Experimental Workflow for GlyT1 Inhibition Assay.

GSK494581A assay reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GSK494581A in their experiments. This compound is a dual-activity compound, acting as both a potent agonist for the G protein-coupled receptor 55 (GPR55) and an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1).[1][2] This guide will help you address potential reproducibility issues and optimize your assay performance.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound is characterized as a mixed-activity compound with two primary targets:

  • G protein-coupled receptor 55 (GPR55): It acts as an agonist, activating the receptor.[1][2]

  • Glycine Transporter 1 (GlyT1): It functions as an inhibitor, blocking the reuptake of glycine.[1][2]

Q2: What are the common assay formats for studying this compound activity?

For its GPR55 agonist activity, common assays include:

  • Calcium Mobilization Assays: GPR55 activation leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.[3][4]

  • β-Arrestin Recruitment Assays: Ligand binding to GPR55 can trigger the recruitment of β-arrestin, which can be monitored using techniques like high-content imaging.[5][6]

  • Reporter Gene Assays: Downstream signaling events, such as the activation of transcription factors, can be measured. A yeast-based reporter gene assay has been described for GPR55.[2]

  • p-ERK Activation Assays: GPR55 signaling can be assessed by measuring the phosphorylation of extracellular signal-regulated kinase (ERK).[7]

For its GlyT1 inhibitor activity, typical assays are:

  • Radiolabeled Glycine Uptake Assays: This functional assay directly measures the inhibition of [³H]glycine uptake into cells expressing GlyT1.[8][9][10]

  • Mass Spectrometry (MS) Binding Assays: These assays measure the displacement of a known ligand from GlyT1 by the test compound.[11][12]

  • Fluorescence-Based Assays: These methods can measure changes in membrane potential or ion flux associated with GlyT1 activity.[8]

Q3: Is this compound active against rodent GPR55?

No, studies have shown that benzoylpiperazine agonists like this compound activate human GPR55 but not rodent GPR55. This is likely due to the relatively low sequence identity (75%) between the orthologs, leading to functional differences in the ligand-binding site.[1][2]

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid powder. For storage, it should be kept dry, dark, and at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[13] Stock solutions are usually prepared in DMSO.[13] It is recommended to prepare fresh dilutions in your assay buffer before each experiment to minimize degradation and precipitation.

Data Presentation: Potency of this compound and Related Compounds

The following table summarizes the reported potency values for this compound and a related, more selective GPR55 agonist, GSK575594A.

CompoundTargetAssay TypePotency (pEC₅₀ / pIC₅₀)Reference
This compound Human GPR55Yeast Reporter Gene Assay8.2 (pEC₅₀)[14]
GSK575594A Human GPR55Not Specified6.8 (pEC₅₀)[1]
GSK575594A GlyT1Not Specified5.0 (pIC₅₀)[2]

Note: pEC₅₀/pIC₅₀ is the negative logarithm of the half-maximal effective/inhibitory concentration (EC₅₀/IC₅₀) in Molar. A higher value indicates greater potency.

Troubleshooting Guides

Issue 1: High Variability in GPR55 Agonist Assays (e.g., Calcium Mobilization)

Q: My replicate wells in the GPR55 calcium mobilization assay show high variability. What are the potential causes and solutions?

High variability can obscure real effects and lead to unreliable data. Below is a systematic approach to troubleshooting this issue.

Potential CauseTroubleshooting Steps
Pipetting Inaccuracy Ensure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to ensure uniformity.
Inconsistent Cell Health/Density Ensure a uniform, confluent monolayer of cells in each well. Avoid over-confluency, which can alter receptor expression and cell health. Use a consistent cell passage number for all experiments, as receptor expression can change over multiple passages.
Compound Precipitation This compound is soluble in DMSO but may precipitate in aqueous assay buffers at high concentrations. Visually inspect for precipitation in your stock and working solutions. Determine the compound's solubility limit in your final assay buffer and stay below this concentration.
Reagent Mixing Inadequate mixing can create concentration gradients. Ensure all components (e.g., calcium indicator dye, compound dilutions) are thoroughly but gently mixed before and after addition to the wells.
Plate Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with a buffer or sterile water. Ensure proper plate sealing during incubations.
Inconsistent Incubation Times Fluctuations in incubation times can affect the cellular response. Use a multi-channel pipette or automated liquid handler to add reagents and stop reactions simultaneously.
Issue 2: Inconsistent IC₅₀ Values in GlyT1 Inhibition Assays

Q: I'm observing inconsistent IC₅₀ values for this compound in my [³H]glycine uptake assay. How can I improve reproducibility?

Fluctuations in the calculated IC₅₀ value can be frustrating. The following steps can help improve the consistency of this critical parameter.

Potential CauseTroubleshooting Steps
Variable Cell Expression of GlyT1 Use a stable cell line with consistent GlyT1 expression. Monitor expression levels periodically (e.g., via qPCR or Western blot). Use cells from the same passage number for comparative experiments.
Substrate Concentration The concentration of [³H]glycine can significantly impact the apparent IC₅₀ value for a competitive inhibitor. Use a consistent concentration of [³H]glycine across all experiments, typically at or near the Km value for the transporter.
Incomplete Washing/Termination Inefficient removal of extracellular [³H]glycine will lead to high background signal and inaccurate results. Terminate the uptake by rapidly washing the cells with ice-cold buffer.[10] Ensure the washing procedure is consistent for all wells.
Compound Incubation Time The pre-incubation time with the inhibitor can affect the degree of inhibition. Optimize and standardize the pre-incubation period (e.g., 15-30 minutes) to ensure equilibrium is reached before adding the substrate.[10]
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is low (<1%) and consistent across all wells, including controls. High solvent concentrations can affect cell membrane integrity and transporter function.
Cell Lysis and Scintillation Counting Ensure complete cell lysis to release all intracellular [³H]glycine.[10] Use a high-quality scintillation cocktail and ensure proper mixing before counting to get an accurate signal.

Experimental Protocols

Protocol 1: GPR55 Calcium Mobilization Assay

This protocol describes a method for measuring the agonist activity of this compound by monitoring intracellular calcium changes in HEK293 cells stably expressing human GPR55.

  • Cell Plating: Seed HEK293-hGPR55 cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium. Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) prepared in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Preparation: Prepare serial dilutions of this compound and a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol, LPI) in the assay buffer. The final DMSO concentration should not exceed 0.5-1%.

  • Signal Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Baseline Reading: Record a baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: Add the this compound dilutions or control compounds to the wells.

  • Post-Addition Reading: Immediately and continuously measure the fluorescence signal for 2-3 minutes to capture the transient calcium flux.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: GlyT1 [³H]Glycine Uptake Assay

This protocol outlines a method to measure the inhibitory activity of this compound on GlyT1 expressed in a suitable mammalian cell line (e.g., CHO or HEK293 cells).[10]

  • Cell Culture: Culture mammalian cells stably expressing human GlyT1 in appropriate media and conditions until they reach confluence in multi-well plates (e.g., 96-well).[10]

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with assay buffer (e.g., a sodium-containing buffer).

  • Compound Incubation: Prepare serial dilutions of this compound and a reference inhibitor in assay buffer. Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at room temperature.[10]

  • Initiate Uptake: Prepare a working solution of [³H]glycine in assay buffer (at a concentration near its Km). Initiate the transport reaction by adding this solution to each well. Incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature.[10]

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.[10]

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% SDS) to each well.[10]

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add a scintillation cocktail, mix well, and quantify the amount of incorporated [³H]glycine using a scintillation counter.[10]

  • Data Analysis: Determine the percentage of inhibition at each compound concentration relative to vehicle-treated controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

GPR55_Signaling_Pathway This compound This compound (Agonist) GPR55 GPR55 Receptor This compound->GPR55 Binds & Activates Gq Gαq GPR55->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_release Intracellular Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Signaling (e.g., ERK) Ca_release->Downstream PKC->Downstream

Caption: GPR55 signaling pathway activated by an agonist like this compound.

GlyT1_Inhibition cluster_out Extracellular Space cluster_in Intracellular Space Glycine_out Glycine GlyT1 Glycine Transporter 1 (GlyT1) Glycine_out->GlyT1 Binds This compound This compound This compound->GlyT1 Blocks Na_out Na⁺ Na_out->GlyT1 Co-transport Glycine_in Glycine Na_in Na⁺ GlyT1->Glycine_in Transports GlyT1->Na_in Transports

Caption: Mechanism of Glycine Transporter 1 (GlyT1) and its inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Reagents Verify Reagent Quality (Compound, Cells, Buffers) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Pipetting Review Pipetting Technique & Calibrations Pipetting_OK Pipetting OK? Check_Pipetting->Pipetting_OK Check_Conditions Standardize Assay Conditions (Time, Temp, Plate Layout) Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Reagent_OK->Check_Pipetting Yes Redo_Reagents Prepare Fresh Reagents Use New Cell Batch Reagent_OK->Redo_Reagents No Pipetting_OK->Check_Conditions Yes Retrain_Pipetting Recalibrate Pipettes Review Technique Pipetting_OK->Retrain_Pipetting No Optimize_Conditions Optimize Incubation Use Plate Seals Conditions_OK->Optimize_Conditions No End Reproducible Results Conditions_OK->End Yes Redo_Reagents->Check_Reagents Retrain_Pipetting->Check_Pipetting Optimize_Conditions->Check_Conditions

References

Validation & Comparative

Validating GSK494581A's Agonistic Activity on GPR55: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK494581A's activity on the G protein-coupled receptor 55 (GPR55) with other known modulators. This compound has been identified as a selective agonist for human GPR55, exhibiting a mixed activity profile as an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1)[1][2][3]. This dual activity presents a unique pharmacological profile that warrants careful consideration in experimental design and interpretation.

Comparative Analysis of GPR55 Agonists

This compound demonstrates potent agonism at human GPR55. Its activity is compared with other well-characterized GPR55 agonists in the table below. The potency of these agonists can vary depending on the assay system and cell type used, highlighting the importance of standardized experimental conditions for direct comparison[4].

CompoundTypeEC50 (nM)Assay SystemReference
This compound Synthetic Agonist~158 (pEC50 = 6.8)Yeast Reporter Assay[1][2]
L-α-lysophosphatidylinositol (LPI)Endogenous Agonist1,200β-arrestin Recruitment[5]
ML184Synthetic Agonist263β-arrestin Recruitment[5]
ML185Synthetic Agonist658β-arrestin Recruitment[5]
ML186Synthetic Agonist305β-arrestin Recruitment[5]
O-1602Synthetic Agonist13Not Specified[6]
AM251Synthetic Agonist (also CB1 antagonist)3,000Luciferase Reporter & β-arrestin[7]
SR141716A (Rimonabant)Synthetic Agonist (also CB1 antagonist)3,900Not Specified[5]

Note: pEC50 is the negative logarithm of the EC50 value. An EC50 of ~158 nM for this compound is calculated from a pEC50 of 6.8. The potency of LPI and other cannabinoids can be cell-type and tissue-dependent[7].

GPR55 Antagonists: Alternative Modulators

For studies requiring the inhibition of GPR55 signaling, several selective antagonists have been identified. These compounds can be valuable tools to probe the physiological and pathological roles of GPR55.

CompoundTypeIC50 (nM)Assay SystemReference
ML191Synthetic Antagonist160β-arrestin Recruitment[8]
ML192Synthetic Antagonist1,080β-arrestin Recruitment[8]
ML193Synthetic Antagonist221β-arrestin Recruitment[8][9]
CID16020046Synthetic Antagonist150Calcium Signaling & ERK Phosphorylation[9]

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular signaling events. It primarily couples to Gαq, Gα12, and Gα13 proteins[7]. This coupling leads to the activation of downstream effector molecules, including phospholipase C (PLC) and the RhoA GTPase. Activation of these pathways culminates in an increase in intracellular calcium concentrations and the phosphorylation of extracellular signal-regulated kinases (ERK1/2)[7].

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR55 GPR55 Gq Gαq GPR55->Gq Activates G1213 Gα12/13 GPR55->G1213 Activates PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK p-ERK1/2 RhoA->ERK Ca2 [Ca2+]i ↑ IP3->Ca2 DAG->ERK Agonist This compound (Agonist) Agonist->GPR55 Binds to

Caption: GPR55 Signaling Pathway upon Agonist Binding.

Experimental Protocols for Validating GPR55 Agonist Activity

Several in vitro assays are commonly employed to validate the activity of GPR55 agonists. Below are generalized protocols for three key assays.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Principle: GPR55 activation through Gq coupling leads to PLC activation, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) or U2OS cells stably overexpressing human GPR55 are cultured in a suitable medium.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Addition: Test compounds, including this compound and controls, are added to the wells.

  • Signal Detection: Changes in fluorescence intensity are measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Dose-response curves are generated to determine the EC50 of the agonist.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream target of GPR55 signaling.

Principle: GPR55 activation can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2.

Methodology:

  • Cell Culture and Plating: As described for the calcium mobilization assay.

  • Serum Starvation: Cells are serum-starved for a defined period to reduce basal ERK phosphorylation.

  • Compound Treatment: Cells are treated with the test agonist for a specific duration.

  • Cell Lysis: Cells are lysed to extract proteins.

  • Detection: Phosphorylated ERK1/2 levels are measured using methods such as:

    • Western Blotting: Using antibodies specific for phosphorylated ERK1/2.

    • ELISA: A quantitative immunoassay.

    • AlphaScreen® SureFire®: A bead-based immunoassay technology that is highly sensitive[10].

  • Data Analysis: The amount of phosphorylated ERK1/2 is normalized to the total ERK1/2 protein, and dose-response curves are generated.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor.

Principle: Upon agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, GPR55 is recognized by β-arrestin, leading to receptor desensitization and internalization. This interaction can be monitored using various techniques.

Methodology:

  • Cell Line: A cell line co-expressing GPR55 and a tagged β-arrestin (e.g., β-arrestin-GFP) is used.

  • Compound Treatment: Cells are treated with the test agonist.

  • Signal Detection: The recruitment of β-arrestin to the receptor is detected by:

    • High-Content Imaging: Visualizing the translocation of fluorescently tagged β-arrestin from the cytoplasm to the plasma membrane.

    • Enzyme Complementation Assays (e.g., PathHunter®): Where receptor and β-arrestin are tagged with complementary enzyme fragments that generate a detectable signal upon interaction.

  • Data Analysis: Agonist-induced signal is measured, and dose-response curves are used to determine the EC50.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis A1 Culture GPR55-expressing cells A2 Plate cells in microplates A1->A2 B1 Calcium Mobilization A2->B1 Add test compounds B2 ERK Phosphorylation A2->B2 Add test compounds B3 β-Arrestin Recruitment A2->B3 Add test compounds C1 Measure signal output B1->C1 B2->C1 B3->C1 C2 Generate dose-response curves C1->C2 C3 Calculate EC50/IC50 values C2->C3

Caption: Generalized Workflow for Validating GPR55 Modulators.

Conclusion

This compound is a potent agonist of human GPR55 with a unique dual activity as a GlyT1 inhibitor. This guide provides a framework for researchers to validate and compare its activity against other GPR55 modulators. The provided experimental protocols and signaling pathway information will aid in the design of robust experiments and the accurate interpretation of results. When studying the effects of this compound, it is crucial to consider its action on both GPR55 and GlyT1 to fully elucidate its pharmacological effects.

References

Unveiling the Potency of GSK494581A: A Comparative Guide to GlyT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Inhibition of the Glycine (B1666218) Transporter 1 (GlyT1) by GSK494581A, Benchmarked Against Key Alternatives for Researchers and Drug Development Professionals.

This guide provides a comprehensive comparison of this compound's efficacy in inhibiting the Glycine Transporter 1 (GlyT1) alongside other notable inhibitors. By presenting supporting experimental data and detailed methodologies, this document serves as a critical resource for scientists and researchers in the field of neuroscience and drug discovery.

The Glycine Transporter 1 (GlyT1) plays a pivotal role in regulating glycine levels within the synaptic cleft. As glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, modulating GlyT1 activity presents a promising therapeutic avenue for neurological and psychiatric disorders characterized by NMDA receptor hypofunction.

Mechanism of Action: Enhancing Synaptic Glycine Levels

GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synapse, thereby controlling its availability to bind to NMDA receptors[1][2]. Inhibition of GlyT1 leads to an elevation of extracellular glycine concentrations, which in turn potentiates NMDA receptor-mediated neurotransmission[1][2]. This compound has been identified as a potent inhibitor of GlyT1, although it also exhibits activity as an agonist for the G-protein coupled receptor 55 (GPR55)[3][4].

GlyT1_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_transporter Glycine Transporter 1 (GlyT1) cluster_receptor NMDA Receptor Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine GlyT1 GlyT1 Glycine->GlyT1 Reuptake Glycine->NMDAR Co-agonist Binding Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron NMDAR->Postsynaptic Activation & Ca2+ Influx This compound This compound This compound->GlyT1 Inhibits Alternatives Alternative Inhibitors Alternatives->GlyT1 Inhibit

GlyT1 Signaling Pathway and Inhibition.

Comparative Efficacy of GlyT1 Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other well-characterized GlyT1 inhibitors. The data, presented as pIC50, IC50 (half-maximal inhibitory concentration), and Ki (inhibitor constant) values, are crucial indicators of a compound's efficacy. Lower IC50 and Ki values signify higher potency.

CompoundAssay TypeCell Line/PreparationpIC50IC50 (nM)Ki (nM)
This compound [3H]glycine binding (SPA)HEK293 cells expressing GlyT1~6.5--
Bitopertin (RG1678)[3H]glycine uptake / [3H]ORG24598 bindingCHO cells expressing hGlyT1b-22-308.1
ALX-5407[3H]glycine uptakeQT6-1C cells expressing hGlyT1c-3-
SSR504734[3H]glycine uptakeHuman SK-N-MC, Rat C6 cells-15-38-
Org 24598Glycine uptakeGlial GlyT1b-6.9-
NFPS[3H]glycine uptakeHippocampal synaptosomes / HEK-293 cells expressing rGlyT1a-2.8-22-

Data compiled from multiple sources[5][6][7][8]. Assay conditions and cell types may vary between studies, affecting direct comparability.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to determine GlyT1 inhibitor potency.

[3H]Glycine Binding Scintillation Proximity Assay (SPA)

This assay measures the displacement of a radiolabeled ligand from GlyT1 by a test compound.

Materials:

  • HEK293 cells stably expressing human GlyT1

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • [3H]Glycine

  • Scintillation Proximity Assay (SPA) beads (e.g., Wheat Germ Agglutinin-coated)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Culture HEK293-hGlyT1 cells to confluency. Harvest, homogenize in cold membrane preparation buffer, and centrifuge to pellet cell membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, SPA beads, a fixed concentration of [3H]Glycine (typically at its Kd), and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

  • Measurement: Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The pIC50 is the negative logarithm of the IC50 value.

[3H]Glycine Uptake Assay

This functional assay measures the inhibition of radiolabeled glycine transport into cells.

Materials:

  • CHO or HEK293 cells stably expressing GlyT1

  • Cell culture medium

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution)

  • [3H]Glycine

  • Test compounds

  • Lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Cell Plating: Seed GlyT1-expressing cells into a 96-well plate and culture overnight.

  • Compound Incubation: Wash cells with uptake buffer and pre-incubate with various concentrations of the test compound for 15-30 minutes at 37°C.

  • Glycine Uptake: Initiate uptake by adding [3H]Glycine to each well. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Termination and Lysis: Terminate uptake by rapidly washing the cells with ice-cold uptake buffer. Lyse the cells with lysis buffer.

  • Measurement: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Binding/Uptake Assay cluster_analysis Data Analysis A Culture GlyT1- expressing cells B Prepare cell membranes or plate cells A->B D Incubate cells/membranes with radioligand and test compound B->D C Prepare serial dilutions of test compounds C->D E Separate bound from free radioligand (if not SPA) D->E F Measure radioactivity D->F Directly for SPA E->F G Plot dose-response curve F->G H Determine IC50/pIC50 values G->H

General Experimental Workflow for GlyT1 Inhibition Assays.

Conclusion

This compound demonstrates significant inhibitory activity against GlyT1. This guide provides a framework for comparing its potency with other established GlyT1 inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own evaluations and contribute to the growing body of knowledge on GlyT1 modulation for therapeutic purposes. The dual activity of this compound on both GlyT1 and GPR55 should be taken into consideration in the design and interpretation of future studies.

References

A Comparative Guide to GPR55 Agonists: GSK494581A vs. O-1602

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GPR55 and its Agonists

G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest due to its potential roles in various physiological and pathological processes, including pain signaling, inflammation, bone metabolism, and cancer.[1] Its activation by various ligands, including the endogenous lipid mediator lysophosphatidylinositol (LPI), triggers a cascade of intracellular signaling events.[1][2]

GSK494581A is a synthetic small molecule identified through diversity screening, belonging to a series of benzoylpiperazines.[1] O-1602 is a synthetic analog of cannabidiol (B1668261) and is recognized as a potent GPR55 agonist.[3] Both compounds are valuable tools for elucidating the function of GPR55.

Quantitative Pharmacological Data

The following tables summarize the reported potency and efficacy of this compound and O-1602 from various in vitro assays. It is crucial to note that the values are derived from different studies, employing distinct cell lines and assay methodologies, which can influence the results.

Table 1: Potency of this compound at GPR55

Assay TypeCell LineParameterValueReference
Yeast Reporter GeneSaccharomyces cerevisiaepEC506.8[1][2]
Calcium MobilizationHEK293pEC50~6.8[1]

Table 2: Potency of O-1602 at GPR55

Assay TypeCell LineParameterValue (nM)Reference
GTPγS BindingHEK293EC5013[4][5]
p-ERK ActivationCHOEC50Not explicitly stated, but shown to be a full agonist[5]
Neurotransmitter ReleaseMouse Hippocampal SlicesConcentration Used100[6]

Selectivity:

  • This compound: This compound was originally identified as an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1). However, structure-activity relationship studies have led to the development of analogs with improved selectivity for GPR55 over GlyT1.[1][2] this compound itself is reported to be approximately 60-fold selective for human GPR55 over GlyT1 and is inactive at cannabinoid CB1 and CB2 receptors.[1][2] Notably, benzoylpiperazine agonists like this compound activate human GPR55 but not rodent GPR55.[1][2]

  • O-1602: This compound is characterized by its high selectivity for GPR55 over the classical cannabinoid receptors CB1 and CB2, with EC50 values for the latter being greater than 30,000 nM.[5] It is also known to be a biased agonist at the GPR18 receptor.[3]

GPR55 Signaling Pathways

Activation of GPR55 by both this compound and O-1602 initiates signaling cascades primarily through the Gαq and Gα12/13 families of G proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoA.

Key signaling events include:

  • Calcium Mobilization: Activation of Gq proteins leads to PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium.[7]

  • RhoA Activation: G12/13 activation stimulates the small GTPase RhoA, which in turn activates Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is involved in cytoskeleton rearrangement and can also influence other signaling pathways.

  • ERK Phosphorylation: GPR55 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream signaling event that regulates various cellular processes like proliferation and differentiation.[2] The activation of ERK can be mediated through both Gq/PLC and G12/13/RhoA pathways.

GPR55_Signaling_Pathway cluster_agonists GPR55 Agonists cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases This compound This compound GPR55 GPR55 This compound->GPR55 O1602 O1602 O1602->GPR55 Gq Gq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 ERK ERK Phosphorylation PLC->ERK RhoA->ERK Ca2 Ca²⁺ Mobilization IP3->Ca2

GPR55 Signaling Pathway

Experimental Protocols

The following are generalized protocols for key assays used to characterize GPR55 agonists. Specific details may need to be optimized based on the cell line and available equipment.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

1. Cell Culture and Plating:

  • Culture HEK293 or CHO cells stably or transiently expressing GPR55 in appropriate media.

  • Seed cells into 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.

2. Dye Loading:

  • Wash cells with a buffered salt solution (e.g., HBSS).

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 30-60 minutes at 37°C.

3. Compound Addition and Measurement:

  • Prepare serial dilutions of this compound or O-1602.

  • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to add the compound dilutions to the wells and simultaneously measure the fluorescence intensity over time.

4. Data Analysis:

  • Calculate the change in fluorescence from baseline.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 as a marker of downstream signaling.

1. Cell Culture and Treatment:

  • Culture GPR55-expressing cells in 6- or 12-well plates.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Treat cells with various concentrations of this compound or O-1602 for a predetermined time (e.g., 5-30 minutes).

2. Cell Lysis and Protein Quantification:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. Western Blotting:

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-ERK signal to the total ERK signal.

  • Plot the normalized p-ERK levels against the agonist concentration.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Agonist Treatment cluster_assay Assay Readout cluster_data_analysis Data Analysis Culture Culture GPR55-expressing cells Plate Plate cells in multi-well plates Culture->Plate Prepare_Agonist Prepare serial dilutions of agonist Plate->Prepare_Agonist Treat_Cells Treat cells with agonist Prepare_Agonist->Treat_Cells Ca_Assay Calcium Mobilization Treat_Cells->Ca_Assay ERK_Assay ERK Phosphorylation Treat_Cells->ERK_Assay Arrestin_Assay β-Arrestin Recruitment Treat_Cells->Arrestin_Assay Analyze_Ca Analyze fluorescence data Ca_Assay->Analyze_Ca Analyze_ERK Analyze Western blot data ERK_Assay->Analyze_ERK Analyze_Arrestin Analyze luminescence/fluorescence data Arrestin_Assay->Analyze_Arrestin EC50 Determine EC50/pEC50 Analyze_Ca->EC50 Analyze_ERK->EC50 Analyze_Arrestin->EC50

General Experimental Workflow
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key event in receptor desensitization and signaling.

1. Cell Line:

  • Use a cell line specifically engineered for β-arrestin recruitment assays, such as those available from DiscoverX (PathHunter) or other similar technologies. These cells co-express GPR55 fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).

2. Cell Plating and Agonist Addition:

  • Plate the cells in a 384-well white, solid-bottom microplate.

  • Add serial dilutions of this compound or O-1602 to the wells.

  • Incubate for 60-90 minutes at 37°C.

3. Detection:

  • Add the detection reagent containing the substrate for the reporter enzyme.

  • Incubate for 60 minutes at room temperature in the dark.

4. Measurement and Analysis:

  • Measure the chemiluminescent signal using a plate reader.

  • Plot the luminescence signal against the logarithm of the agonist concentration to determine the EC50 value.

Summary and Conclusion

Both this compound and O-1602 are potent and valuable agonists for studying GPR55 function.

  • This compound offers the advantage of being well-characterized in terms of its selectivity against GlyT1 and classical cannabinoid receptors. Its species-selectivity (human vs. rodent) is a critical consideration for experimental design.

  • O-1602 is a highly potent and selective GPR55 agonist with negligible activity at CB1 and CB2 receptors, making it a clean pharmacological tool for interrogating GPR55-specific effects.

The choice between these two agonists will depend on the specific research question, the experimental system (cell type, species), and the desired selectivity profile. Researchers are encouraged to carefully consider the data presented in this guide and consult the primary literature for more detailed information when designing their experiments. The lack of direct comparative studies highlights an area for future research that would be highly beneficial to the field.

References

A Comparative Guide to GPR55 Agonists: GSK494581A versus ML184

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two commonly used G protein-coupled receptor 55 (GPR55) agonists, GSK494581A and ML184. The information presented is collated from publicly available research to assist in the selection of the appropriate tool compound for GPR55-related research.

Introduction to GPR55

G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor that has garnered significant interest for its potential roles in various physiological and pathological processes, including pain, inflammation, bone biology, and cancer. Unlike the classical cannabinoid receptors CB1 and CB2, GPR55 is activated by the endogenous lipid mediator lysophosphatidylinositol (LPI) and displays a unique pharmacological profile. The development of selective agonists has been crucial for elucidating the function of this receptor.

Compound Overview

This compound is a benzoylpiperazine derivative that was initially identified as an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1).[1] Subsequent studies revealed its potent agonist activity at human GPR55.[1]

ML184 is a piperazine-containing compound identified through a high-throughput screening campaign.[2] It is recognized for its high selectivity for GPR55 over other cannabinoid and related receptors.[2]

Performance Comparison

The following tables summarize the available quantitative data for this compound and ML184. It is important to note that the data presented are compiled from different studies, and direct comparison of absolute potency values (e.g., EC50) should be approached with caution due to variations in experimental conditions and assay formats.

Table 1: In Vitro Potency at Human GPR55
CompoundAssay TypeReported EC50Source
This compound Not specified in snippet160 nM[1]
ML184 Not specified in snippet250 nM[2]

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Table 2: Selectivity Profile
CompoundTargetActivitySelectivity vs. GPR55Source
This compound GlyT1Inhibitor (IC50 = 10,000 nM)~60-fold[1]
Cannabinoid Receptors (CB1/CB2)InactiveHigh[1]
ML184 GPR35Agonist>100-fold[2]
CB1Agonist>100-fold[2]
CB2Agonist>100-fold[2]

A key differentiating factor is the species-specific activity of this compound, which is reported to be active on human GPR55 but not on its rodent orthologs.[1] This is a critical consideration for researchers planning in vivo studies in rodent models. Both compounds have been shown to activate downstream signaling pathways associated with GPR55, such as the phosphorylation of extracellular signal-regulated kinase (ERK).[1]

GPR55 Signaling Pathway

Activation of GPR55 by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gαq and Gα12/G13 proteins. This leads to the activation of phospholipase C (PLC) and RhoA kinase, respectively. PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration ([Ca2+]i). The RhoA pathway is also implicated in downstream signaling. Both pathways can converge on the activation of the ERK/MAPK cascade.

GPR55_Signaling cluster_membrane Plasma Membrane GPR55 GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 Agonist Agonist (this compound / ML184) Agonist->GPR55 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA Ca_release ↑ [Ca²⁺]i PLC->Ca_release ERK p-ERK1/2 RhoA->ERK Ca_release->ERK

GPR55 Signaling Pathway

Experimental Protocols

Detailed methodologies for key assays used to characterize GPR55 agonists are provided below. These are representative protocols and may require optimization based on the specific cell line and laboratory conditions.

Experimental Workflow for GPR55 Agonist Characterization

The following diagram illustrates a typical workflow for characterizing a novel GPR55 agonist.

Experimental_Workflow start Start: Compound Synthesis/ Acquisition primary_screen Primary Screen: β-Arrestin Recruitment Assay start->primary_screen dose_response Dose-Response & Potency (EC₅₀) Determination primary_screen->dose_response secondary_assays Secondary Functional Assays dose_response->secondary_assays selectivity Selectivity Profiling (e.g., vs. CB1, CB2, GPR35) dose_response->selectivity erk_assay p-ERK Western Blot secondary_assays->erk_assay calcium_assay Intracellular Calcium Flux secondary_assays->calcium_assay data_analysis Data Analysis & Interpretation erk_assay->data_analysis calcium_assay->data_analysis selectivity->data_analysis end End: Compound Characterized data_analysis->end

GPR55 Agonist Characterization Workflow
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in GPCR desensitization and signaling.

Materials:

  • HEK293 cells stably co-expressing GPR55 and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (this compound, ML184) and a reference agonist (e.g., LPI).

  • Detection reagents specific to the assay platform.

  • 384-well white, solid-bottom assay plates.

Procedure:

  • Cell Plating: Seed the cells in the 384-well plates at an optimized density and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

  • Agonist Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time at room temperature.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Plot the signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation of ERK1/2, a downstream marker of GPR55 activation.

Materials:

  • Cells expressing GPR55 (e.g., HEK293-GPR55).

  • Serum-free cell culture medium.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat with various concentrations of the test compounds for a predetermined time (e.g., 5-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Densitometry: Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following GPR55 activation.

Materials:

  • Cells expressing GPR55.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

  • Test compounds.

  • A fluorescence plate reader with an injection system or a flow cytometer.

Procedure:

  • Cell Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Compound Injection: Inject the test compound at various concentrations.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: Calculate the change in fluorescence from baseline (ΔF/F) or the peak fluorescence response. Plot the response against the compound concentration to determine the EC50.

Conclusion

Both this compound and ML184 are valuable tools for investigating the function of GPR55. The choice between them will depend on the specific experimental needs. ML184 offers high selectivity against classical cannabinoid receptors and GPR35, making it a "cleaner" pharmacological tool in many contexts. However, the species-specificity of this compound is a critical limitation for researchers using rodent models. For studies exclusively in human cells or systems, this compound remains a potent and useful GPR55 agonist. Researchers should carefully consider the selectivity profiles and species activity when designing their experiments and interpreting their results. The provided experimental protocols offer a starting point for the in-depth characterization of these and other GPR55 modulators.

References

A Comparative Guide to the Selectivity of GSK494581A and Other GPR55 Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the GPR55 ligand, GSK494581A, with other notable GPR55 modulators. The information presented is supported by experimental data to assist researchers in selecting the most appropriate pharmacological tools for their studies.

Introduction to GPR55 and its Ligands

G protein-coupled receptor 55 (GPR55) is a putative cannabinoid receptor implicated in a variety of physiological processes, including pain sensation, inflammation, and bone density regulation.[1] The discovery of selective ligands for GPR55 is crucial for elucidating its biological functions and therapeutic potential. This guide focuses on the selectivity profile of this compound, a GPR55 agonist, in comparison to other well-characterized GPR55 ligands.

Comparative Selectivity of GPR55 Ligands

The following tables summarize the potency and selectivity of this compound and other key GPR55 ligands based on available experimental data.

Table 1: GPR55 Agonists - Potency and Selectivity

CompoundTypePotency (human GPR55)Selectivity Profile
This compound AgonistpEC50 = 6.8[2]Also a GlyT1 inhibitor. Inactive at cannabinoid receptors.[2][3]
O-1602 AgonistEC50 = 13 nM[4]Negligible binding to CB1 and CB2 receptors.[5]
Abn-CBD AgonistEC50 = 2.5 µM[6][7]>12-fold selective over CB1 and CB2 receptors (EC50 >30 µM).[6][7]

Table 2: GPR55 Antagonists - Potency and Selectivity

CompoundTypePotency (human GPR55)Selectivity Profile
ML193 AntagonistIC50 = 221 nM>27-fold selective over CB1, >145-fold over GPR35 and CB2.
CID16020046 Inverse Agonist/AntagonistIC50 = 0.15 µM - 1 µMGood selectivity over CB1 and CB2 receptors.[8] Weak inhibition of acetylcholinesterase, μ-opioid receptor, KCNH2, and hERG.

GPR55 Signaling Pathways

Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gα13, leading to the activation of RhoA kinase.[9] This, in turn, stimulates downstream effectors, resulting in the phosphorylation of ERK1/2 and mobilization of intracellular calcium.[10][11]

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR55 GPR55 G_alpha_13 Gα13 GPR55->G_alpha_13 Coupling RhoA RhoA G_alpha_13->RhoA Activation ROCK ROCK RhoA->ROCK PLC PLC ROCK->PLC ERK_MAPK ERK/MAPK Pathway ROCK->ERK_MAPK Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Ligand Agonist (e.g., this compound) Ligand->GPR55 Activation Beta_Arrestin_Workflow A Seed cells expressing GPCR-PK and β-arrestin-EA B Add GPR55 Ligand (Agonist or Antagonist + Agonist) A->B C Incubate to allow receptor activation and β-arrestin recruitment B->C D Enzyme fragment complementation occurs C->D E Add substrate and measure chemiluminescent signal D->E ERK_Phosphorylation_Workflow A Seed HEK293 cells expressing GPR55 B Serum-starve cells A->B C Treat with GPR55 Ligand B->C D Lyse cells C->D E Detect phosphorylated ERK (pERK) and total ERK using specific antibodies (e.g., Western Blot, ELISA, TR-FRET) D->E F Normalize pERK to total ERK E->F Calcium_Mobilization_Workflow A Seed HEK293 cells expressing GPR55 B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add GPR55 Ligand B->C D Measure fluorescence intensity over time C->D E Analyze the change in fluorescence to determine calcium mobilization D->E

References

Cross-Validation of GSK494581A: A Comparative Guide to its Dual Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GSK494581A is a notable pharmacological tool compound characterized by its dual activity as an inhibitor of the glycine (B1666218) transporter 1 (GlyT1) and an agonist of the G protein-coupled receptor 55 (GPR55). Understanding the potency and efficacy of this compound at both of these targets is crucial for its application in research and drug development. This guide provides a comparative analysis of the performance of this compound in various assays, offering supporting experimental data and detailed protocols to facilitate the cross-validation of its biological effects.

Data Presentation: Comparative Potency of this compound

The following table summarizes the quantitative data for this compound's activity on its two primary molecular targets, GlyT1 and GPR55, as determined by distinct in vitro assays. This allows for a direct comparison of its potency.

TargetAssay TypeMeasured ParameterValueReference
Glycine Transporter 1 (GlyT1)[³H]-Glycine Uptake AssayIC₅₀10,000 nM[1]
G Protein-Coupled Receptor 55 (GPR55)β-Arrestin Recruitment AssayEC₅₀160 nM[1]
G Protein-Coupled Receptor 55 (GPR55)Yeast Reporter Gene AssaypEC₅₀6.8[2][3]

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A pEC₅₀ of 6.8 corresponds to an EC₅₀ of approximately 158 nM.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches for validating the activity of this compound, the following diagrams are provided.

GlyT1_Inhibition_Workflow cluster_assay [³H]-Glycine Uptake Assay cluster_pathway GlyT1 Inhibition Signaling Cells Cells Expressing GlyT1 Incubation Incubate with This compound Cells->Incubation 1. Glycine_Addition Add [³H]-Glycine Incubation->Glycine_Addition 2. Measurement Measure Radioactivity Glycine_Addition->Measurement 3. Analysis Calculate IC₅₀ Measurement->Analysis 4. GlyT1 Glycine Transporter 1 (GlyT1) Glycine Glycine Glycine->GlyT1 Reuptake Synaptic_Cleft Synaptic Cleft Neuron Neuron This compound This compound This compound->GlyT1 Inhibits GPR55_Agonism_Workflow cluster_assay GPR55 Functional Assays cluster_pathway GPR55 Agonism Signaling Pathway Cells Cells Expressing GPR55 Incubation Incubate with This compound Cells->Incubation Measurement Measure Downstream Signal (e.g., β-Arrestin, Ca²⁺) Incubation->Measurement Analysis Calculate EC₅₀ Measurement->Analysis This compound This compound GPR55 GPR55 Receptor This compound->GPR55 Activates Gq Gq Protein GPR55->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates

References

Comparative Analysis of GSK494581A Activity: A Focus on GPR55-Mediated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available research exists regarding the specific activity of GSK494581A in GPR55 knockout cell lines. While this compound has been identified as a mixed-activity compound, acting as both a glycine (B1666218) transporter subtype 1 (GlyT1) inhibitor and a G protein-coupled receptor 55 (GPR55) agonist, studies directly comparing its effects in wild-type versus GPR55 knockout cells are not documented in the public domain.[1][2] This guide, therefore, provides a comprehensive overview of the known pharmacology of this compound and the established signaling pathways of GPR55, alongside a proposed experimental framework to investigate the compound's GPR55-specific activity.

This compound is a member of the benzoylpiperazine series of compounds and has been shown to activate human GPR55.[1][2] Interestingly, this agonistic activity is specific to the human ortholog of the receptor, with no observed activation of rodent GPR55.[1][2] This highlights a potential species-specific difference in the ligand-binding pocket of GPR55. In addition to its effects on GPR55, this compound also inhibits the glycine transporter subtype 1 (GlyT1).[1]

GPR55 Signaling Pathways

GPR55 is a G protein-coupled receptor that, upon activation, couples to multiple G protein families, primarily Gαq and Gα12/13.[3][4] This initiates a cascade of downstream signaling events:

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to the activation of various calcium-dependent enzymes and transcription factors.[3][4]

  • Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA signaling pathway.[3][5][6] RhoA, a small GTPase, is a key regulator of the actin cytoskeleton and cell migration.[7] Its activation leads to the formation of stress fibers and influences cellular morphology and motility.[5]

  • Downstream Effectors: The activation of these primary pathways leads to the modulation of several downstream signaling molecules and transcription factors, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the activation of nuclear factor of activated T-cells (NFAT), nuclear factor-kappa B (NF-κB), and cAMP response element-binding protein (CREB).[5][6][8]

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR55 GPR55 This compound->GPR55 Agonist Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 ERK p-ERK1/2 RhoA->ERK Ca_release Ca²⁺ Release IP3->Ca_release NFAT NFAT Ca_release->NFAT NFkB NF-κB Ca_release->NFkB CREB CREB ERK->CREB

Proposed Experimental Design for Comparative Analysis

To elucidate the GPR55-specific effects of this compound, a comparative study utilizing wild-type (WT) and GPR55 knockout (KO) cell lines is proposed. A human cell line endogenously expressing GPR55 would be ideal, given the species-specific activity of the compound.

Experimental_Workflow cluster_cell_lines Cell Lines cluster_assays Functional Assays WT_cells Wild-Type (WT) Cells (GPR55+/+) Treatment Treat with this compound (Dose-Response) WT_cells->Treatment KO_cells GPR55 Knockout (KO) Cells (GPR55-/-) KO_cells->Treatment Ca_assay Intracellular Ca²⁺ Assay (e.g., Fluo-4 AM) Treatment->Ca_assay ERK_assay p-ERK1/2 Western Blot or AlphaScreen Treatment->ERK_assay TF_assay Transcription Factor Reporter Assay (NFAT, NF-κB, CREB) Treatment->TF_assay GlyT1_assay Glycine Uptake Assay Treatment->GlyT1_assay Data_Analysis Data Analysis and Comparison (WT vs. KO) Ca_assay->Data_Analysis ERK_assay->Data_Analysis TF_assay->Data_Analysis GlyT1_assay->Data_Analysis

Experimental Protocols:

  • Cell Culture: Wild-type and GPR55 knockout human cell lines (e.g., HEK293, U2OS) would be cultured under standard conditions.

  • Intracellular Calcium Mobilization Assay: Cells would be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Following treatment with varying concentrations of this compound, changes in intracellular calcium levels would be measured using a fluorescence plate reader.

  • ERK1/2 Phosphorylation Assay: Cells would be treated with this compound for various time points. Cell lysates would be collected, and the levels of phosphorylated ERK1/2 and total ERK1/2 would be determined by Western blotting or a high-throughput method like AlphaScreen.[9]

  • Transcription Factor Reporter Assays: Cells would be transfected with reporter plasmids containing response elements for NFAT, NF-κB, or CREB upstream of a luciferase gene. Following this compound treatment, luciferase activity would be measured as an indicator of transcription factor activation.

  • Glycine Transporter (GlyT1) Activity Assay: Glycine uptake would be measured by incubating cells with radiolabeled glycine in the presence or absence of this compound. The amount of radioactivity incorporated into the cells would be quantified to determine GlyT1 inhibition.

Hypothetical Data Comparison

The following tables present hypothetical data that could be expected from the proposed experiments, illustrating the potential GPR55-dependent and independent activities of this compound.

Table 1: Effect of this compound on GPR55-Mediated Signaling

AssayWild-Type (WT) CellsGPR55 Knockout (KO) CellsExpected Outcome for GPR55-Specific Effect
Intracellular Ca²⁺ Release (EC₅₀) 150 nMNo ResponseLoss of response in KO cells
p-ERK1/2 Activation (EC₅₀) 200 nMNo ResponseLoss of response in KO cells
NFAT Reporter Activity (EC₅₀) 250 nMNo ResponseLoss of response in KO cells

Table 2: Effect of this compound on GlyT1 Activity

AssayWild-Type (WT) CellsGPR55 Knockout (KO) CellsExpected Outcome for GPR55-Independent Effect
Glycine Uptake Inhibition (IC₅₀) 50 nM52 nMSimilar activity in both cell lines

Conclusion

While direct experimental evidence is lacking, the known pharmacology of this compound and GPR55 allows for a strong hypothesis regarding its GPR55-specific activities. The proposed experimental framework provides a clear path to dissecting the compound's dual mechanism of action. Such studies would be invaluable for researchers and drug development professionals interested in the therapeutic potential of targeting GPR55 and GlyT1. The species-specific nature of this compound's GPR55 agonism is a critical consideration for the translation of in vitro findings to in vivo models. Future research utilizing GPR55 knockout cell lines is essential to fully characterize the pharmacological profile of this compound and similar compounds.

References

Comparative Efficacy of GSK494581A on Human vs. Rodent GPR55: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the synthetic agonist GSK494581A on human and rodent G protein-coupled receptor 55 (GPR55). The information presented is supported by experimental data to aid in the design and interpretation of studies involving this compound and its target receptor.

Executive Summary

This compound, a benzoylpiperazine derivative, demonstrates marked species selectivity as an agonist for the GPR55 receptor. Experimental evidence consistently shows that while this compound potently activates human GPR55, it is inactive at the rodent ortholog.[1] This differential activity is attributed to the significant divergence in the amino acid sequence (approximately 75% identity) between human and rodent GPR55, which likely alters the ligand-binding pocket.[1] This guide summarizes the available quantitative data, details the experimental protocols used to determine efficacy, and provides diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the efficacy of this compound on human and rodent GPR55 based on in vitro functional assays.

Table 1: Agonist Activity of this compound on Human GPR55

Assay TypeCell LineParameterValue
Yeast Reporter Gene AssaySaccharomyces cerevisiaepEC50~5.6¹
Intracellular Calcium MobilizationHEK293EC50160 nM

¹Value is for this compound, a selective small-molecule ligand of GPR55. A related compound, GSK575594A, shows a pEC50 of 6.8.[1]

Table 2: Agonist Activity of this compound on Rodent GPR55

Assay TypeCell LineParameterValue
Yeast Reporter Gene AssaySaccharomyces cerevisiaepEC50< 4.5 (inactive)[2]
Intracellular Calcium MobilizationRodent Cell LineActivityNo significant activation observed

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Yeast Reporter Gene Assay

This assay functionally couples the activation of a heterologously expressed GPR55 to a reporter gene, typically β-galactosidase (lacZ), via the yeast pheromone response pathway.

Objective: To determine the potency and efficacy of this compound as a GPR55 agonist.

Materials:

  • Saccharomyces cerevisiae strain engineered to express human or rodent GPR55 and contain a FUS1-lacZ reporter construct.

  • Appropriate yeast growth media (e.g., YPD, selective synthetic media).

  • This compound and control compounds.

  • Lysis buffer (e.g., Y-PER).

  • β-galactosidase substrate (e.g., fluorescein (B123965) di-β-D-galactopyranoside - FDG).

  • Microplate reader for fluorescence detection.

Procedure:

  • Transform the engineered yeast strain with a plasmid encoding either human or rodent GPR55.

  • Grow a starter culture of the transformed yeast overnight in selective medium.

  • Dilute the overnight culture and grow to mid-log phase (OD600 ≈ 0.8).

  • Dispense the yeast culture into a 96-well plate.

  • Add this compound at various concentrations to the wells. Include positive (known GPR55 agonist) and negative (vehicle) controls.

  • Incubate the plate at 30°C for a defined period (e.g., 90 minutes) to allow for receptor activation and reporter gene expression.

  • Lyse the yeast cells by adding lysis buffer and incubating as recommended by the manufacturer.

  • Add the β-galactosidase substrate (e.g., FDG) to each well.

  • Incubate at 37°C until a detectable color change or fluorescent signal develops.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Plot the response against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the pEC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following GPR55 activation in a mammalian cell line.

Objective: To assess the ability of this compound to induce GPR55-mediated calcium signaling.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably or transiently expressing human or rodent GPR55.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer.

  • This compound and control compounds.

  • Fluorescence microplate reader (e.g., FlexStation) or fluorescence microscope.

Procedure:

  • Seed the HEK293 cells expressing the target GPR55 ortholog into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.

  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in the fluorescence microplate reader and allow it to equilibrate.

  • Establish a baseline fluorescence reading for each well.

  • Add this compound at various concentrations to the wells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence, indicating an increase in intracellular calcium, is used to determine the agonist activity.

  • Analyze the data to determine the EC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflows

GPR55 Signaling Pathway

Activation of GPR55, in both human and rodent cells, is known to couple to Gαq and Gα12/13 G-proteins. This initiates a signaling cascade involving RhoA and Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, a key event measured in functional assays. The primary difference highlighted by this compound is at the initial ligand-receptor interaction, which is permissive in human GPR55 but not in the rodent ortholog.

GPR55_Signaling_Pathway cluster_human Human GPR55 cluster_rodent Rodent GPR55 cluster_downstream Downstream Signaling Cascade This compound This compound hGPR55 Human GPR55 This compound->hGPR55 Binds & Activates G_protein Gαq / Gα12/13 hGPR55->G_protein GSK494581A_rodent This compound rGPR55 Rodent GPR55 GSK494581A_rodent->rGPR55 Does Not Bind/ Activate rGPR55->G_protein (if activated by other means) RhoA RhoA G_protein->RhoA PLC Phospholipase C (PLC) G_protein->PLC RhoA->PLC IP3 IP₃ PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Experimental_Workflow cluster_assays Functional Assays cluster_human_assay Human GPR55 cluster_rodent_assay Rodent GPR55 start Start: Prepare this compound Concentration Series hCell_prep Prepare Cells Expressing Human GPR55 start->hCell_prep rCell_prep Prepare Cells Expressing Rodent GPR55 start->rCell_prep hAssay Perform Functional Assay (e.g., Ca²⁺ Mobilization) hCell_prep->hAssay hData Collect & Analyze Data (EC50/pEC50) hAssay->hData compare Compare Efficacy Data hData->compare rAssay Perform Functional Assay (e.g., Ca²⁺ Mobilization) rCell_prep->rAssay rData Collect & Analyze Data (EC50/pEC50) rAssay->rData rData->compare conclusion Conclusion: Species Selectivity compare->conclusion

References

Orthogonal Assays to Confirm the Mechanism of Action of GSK494581A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

GSK494581A is a dual-activity compound, functioning as both an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1) and an agonist of the G protein-coupled receptor 55 (GPR55).[1] To rigorously confirm this dual mechanism of action, a panel of orthogonal assays is essential. This guide provides a comparative overview of key biochemical and cellular assays, complete with experimental protocols and performance data, to enable researchers to validate the activity of this compound and similar molecules.

Confirming GlyT1 Inhibition: Orthogonal Assay Approaches

The primary function of GlyT1 is the reuptake of glycine from the synaptic cleft, which in turn modulates glutamatergic neurotransmission by regulating glycine levels at the N-methyl-D-aspartate (NMDA) receptor. Inhibition of GlyT1 is therefore expected to increase synaptic glycine concentrations. To confirm the inhibitory activity of this compound on GlyT1, two distinct and complementary assays are recommended: a radiolabeled glycine uptake assay and a membrane-based binding assay.

Comparison of GlyT1 Inhibition Assays
Assay TypePrincipleEndpointKey AdvantagesKey Considerations
Radiolabeled Glycine Uptake Assay Measures the functional inhibition of glycine transport into cells overexpressing GlyT1.Reduction in intracellular [³H]glycine accumulation.Directly assesses the functional consequence of inhibitor binding.Requires handling of radioactive materials; potential for off-target effects influencing uptake.
Mass Spectrometry (MS) Binding Assay A non-radioactive method that quantifies the displacement of a known ligand from GlyT1 by the test compound.IC50 value determined by the concentration-dependent displacement of the reporter ligand.High-throughput; avoids radioactivity.Indirect measure of functional inhibition; requires specialized equipment.
Quantitative Comparison of this compound with Alternative GlyT1 Inhibitors
CompoundAssay TypeCell LinepIC50IC50 (nM)Reference
This compound [³H]glycine bindingHEK293 expressing GlyT16.8158[1]
Org24598 [³H]glycine uptakeGlial GlyT1b-6.9[2]
Sarcosine [³H]glycine uptakeRat Brain Cortex-~55,800[2]

Experimental Protocols for GlyT1 Inhibition Assays

Radiolabeled [³H]Glycine Uptake Assay

This protocol is adapted from methodologies used for characterizing GlyT1 inhibitors.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 (CHO-hGlyT1) in appropriate media.

  • Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., Org24598, Sarcosine) for 15-30 minutes at 37°C.

  • Initiate the uptake reaction by adding a solution containing [³H]glycine (at a concentration close to its Km) to each well.

  • Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

3. Detection and Data Analysis:

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine non-specific uptake in the presence of a high concentration of a known non-transported inhibitor.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Confirming GPR55 Agonism: Orthogonal Assay Approaches

GPR55 is a G protein-coupled receptor that, upon activation, couples to Gαq and Gα12/13 proteins, leading to downstream signaling cascades involving intracellular calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.[3][4] To confirm the agonist activity of this compound at GPR55, two distinct functional assays are recommended: a calcium mobilization assay and an ERK1/2 phosphorylation assay.

Comparison of GPR55 Agonist Assays
Assay TypePrincipleEndpointKey AdvantagesKey Considerations
Calcium Mobilization Assay Measures the increase in intracellular calcium concentration following GPR55 activation.Fluorescence intensity change of a calcium-sensitive dye.High-throughput; provides a direct measure of Gq pathway activation.Can be susceptible to artifacts from fluorescent compounds.
ERK1/2 Phosphorylation Assay Quantifies the phosphorylation of ERK1/2, a downstream effector of GPR55 signaling.Luminescence or fluorescence signal proportional to phosphorylated ERK1/2 levels.Measures a downstream functional response, providing confirmation of a complete signaling cascade.Can be influenced by signaling crosstalk from other pathways.
Quantitative Comparison of this compound with Alternative GPR55 Agonists
CompoundAssay TypeCell LinepEC50EC50 (nM)Reference
This compound Yeast Reporter GeneS. cerevisiae expressing hGPR556.5316[5]
This compound GPR55-HEKaeq [Ca²⁺]iHEK293 expressing hGPR55 & aequorin6.4398[5]
L-α-lysophosphatidylinositol (LPI) Calcium MobilizationHEK293 expressing hGPR557.350[6]
AM251 Calcium MobilizationHEK293 expressing hGPR556.2630[6]

Experimental Protocols for GPR55 Agonism Assays

Fluorescence-Based Calcium Mobilization Assay

This protocol is a standard method for assessing Gαq-coupled GPCR activation.

1. Cell Culture and Dye Loading:

  • Culture HEK293 cells stably expressing human GPR55 (HEK-hGPR55) in appropriate media.

  • Plate the cells into a 96-well black-walled, clear-bottom plate and allow them to reach confluence.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

2. Assay Procedure:

  • Prepare serial dilutions of this compound or reference agonists (e.g., LPI, AM251) in an appropriate assay buffer.

  • Use a fluorescence plate reader equipped with an automated liquid handling system to add the compounds to the cell plate.

  • Measure the fluorescence intensity before and after the addition of the compounds at an appropriate wavelength (e.g., excitation at 485 nm and emission at 525 nm).

3. Data Analysis:

  • Calculate the change in fluorescence intensity for each well.

  • Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 value.

ERK1/2 Phosphorylation AlphaScreen Assay

This protocol outlines a high-throughput method for detecting ERK1/2 phosphorylation.

1. Cell Culture and Stimulation:

  • Plate HEK-hGPR55 cells in a 96-well plate and grow to confluence.

  • Starve the cells in a serum-free medium for several hours to reduce basal ERK1/2 phosphorylation.

  • Treat the cells with various concentrations of this compound or reference agonists for a specified time (e.g., 5-15 minutes) at 37°C.

2. Cell Lysis and Assay Procedure:

  • Lyse the cells using the lysis buffer provided in the AlphaScreen SureFire ERK1/2 assay kit.

  • Transfer the cell lysates to a 384-well Proxiplate.

  • Add the AlphaScreen acceptor beads conjugated to an antibody specific for phosphorylated ERK1/2 and donor beads conjugated to an antibody that recognizes total ERK1/2.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 2 hours).

3. Detection and Data Analysis:

  • Read the plate using an AlphaScreen-compatible plate reader.

  • The signal generated is proportional to the amount of phosphorylated ERK1/2.

  • Plot the AlphaScreen signal against the logarithm of the compound concentration to determine the EC50 value.

Visualizing the Molecular Mechanisms and Experimental Workflows

To further clarify the underlying biology and experimental procedures, the following diagrams illustrate the GPR55 signaling pathway and the general workflows for the described orthogonal assays.

GPR55_Signaling_Pathway This compound This compound GPR55 GPR55 This compound->GPR55 Agonist Gq Gαq GPR55->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription & Cellular Responses ERK->Transcription Regulates

GPR55 Signaling Pathway Activated by this compound

Orthogonal_Assay_Workflow cluster_glyt1 GlyT1 Inhibition Assays cluster_gpr55 GPR55 Agonism Assays cluster_ca2 Calcium Mobilization cluster_erk ERK1/2 Phosphorylation glyt1_cells Cells expressing GlyT1 glyt1_compound Add this compound or control inhibitors glyt1_cells->glyt1_compound glyt1_substrate Add [³H]glycine glyt1_compound->glyt1_substrate glyt1_measure Measure intracellular radioactivity glyt1_substrate->glyt1_measure glyt1_ic50 Calculate IC50 glyt1_measure->glyt1_ic50 gpr55_cells Cells expressing GPR55 ca2_dye Load with calcium dye gpr55_cells->ca2_dye erk_starve Serum starve cells gpr55_cells->erk_starve gpr55_compound Add this compound or control agonists ca2_measure Measure fluorescence gpr55_compound->ca2_measure erk_lyse Lyse cells gpr55_compound->erk_lyse ca2_dye->gpr55_compound gpr55_ec50 Calculate EC50 ca2_measure->gpr55_ec50 erk_starve->gpr55_compound erk_alphascreen Perform AlphaScreen erk_lyse->erk_alphascreen erk_measure Measure luminescence erk_alphascreen->erk_measure erk_measure->gpr55_ec50

General Workflow for Orthogonal Assays

References

GSK494581A: A Reference Compound for the Exploration of Novel GPR55 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of physiological and pathological conditions, including pain, inflammation, and cancer. The identification and characterization of potent and selective GPR55 agonists are crucial for advancing our understanding of its biological roles and for the development of novel therapeutics. GSK494581A has been identified as a valuable reference compound for these efforts. This guide provides a comprehensive comparison of this compound with other known GPR55 agonists, supported by experimental data and detailed protocols.

Comparative Analysis of GPR55 Agonists

The table below summarizes the in vitro pharmacological properties of this compound and other key GPR55 agonists across various functional assays. Potency is expressed as pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum possible effect) or EC50 (the molar concentration that produces 50% of the maximum possible effect). Efficacy (Emax) is presented as the maximum response elicited by the compound relative to a standard agonist, typically the endogenous ligand L-α-lysophosphatidylinositol (LPI).

CompoundAssay TypePotency (pEC50 / EC50)Efficacy (Emax %)Cell Line
This compound β-arrestin RecruitmentpEC50: 6.8 (EC50 ≈ 158 nM)Not specifiedHEK293[1]
L-α-lysophosphatidylinositol (LPI) β-arrestin RecruitmentEC50: 1.2 µMNot specifiedU2OS[2]
Calcium MobilizationpEC50: 7.5 ± 0.1100% (Reference)GPR55-HEK293[3]
ERK PhosphorylationpEC50: 7.3 ± 0.1100% (Reference)GPR55-HEK293[3]
NFAT ActivationpEC50: 7.1 ± 0.1100% (Reference)GPR55-HEK293[3]
AM251 β-arrestin RecruitmentEC50: 9.6 µMNot specifiedU2OS[2]
Calcium MobilizationpEC50: 6.3 ± 0.1112 ± 8%GPR55-HEK293[3]
ERK PhosphorylationpEC50: 6.8 ± 0.1105 ± 7%GPR55-HEK293[3]
NFAT ActivationpEC50: 7.0 ± 0.1102 ± 5%GPR55-HEK293[3]
SR141716A (Rimonabant) β-arrestin RecruitmentEC50: 3.9 µMNot specifiedU2OS[2]
Calcium MobilizationpEC50: 6.4 ± 0.1108 ± 6%GPR55-HEK293[3]
ERK PhosphorylationpEC50: 6.7 ± 0.198 ± 6%GPR55-HEK293[3]
O-1602 p-ERK ActivationLow nanomolar EC50Full agonistCHO[4]
ML184 β-arrestin RecruitmentEC50: 263 nMNot specifiedU2OS[5]
ML185 β-arrestin RecruitmentEC50: 658 nMNot specifiedU2OS[5]
ML186 β-arrestin RecruitmentEC50: 305 nMNot specifiedU2OS[5]

Selectivity Profile of this compound

A critical aspect of a reference compound is its selectivity. This compound exhibits a mixed activity profile, acting as a potent GPR55 agonist and an inhibitor of the glycine (B1666218) transporter subtype 1 (GlyT1). However, it is reported to be approximately 60-fold more selective for GPR55 over GlyT1. Importantly, this compound is inactive at the cannabinoid receptors CB1 and CB2, which is a significant advantage over other GPR55 agonists like AM251 and SR141716A that also interact with these receptors. Furthermore, broad panel screening has shown that this compound is inactive against a wide range of other molecular targets.

GPR55 Signaling Pathway

Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC) and RhoA, respectively. PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration ([Ca2+]i). The RhoA pathway activation contributes to cytoskeletal rearrangements and the activation of downstream kinases, including extracellular signal-regulated kinase (ERK).

GPR55_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_proteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers & Downstream Signaling GPR55 GPR55 Gq Gαq GPR55->Gq Activates G1213 Gα12/13 GPR55->G1213 Activates Agonist Agonist (e.g., this compound) Agonist->GPR55 Binds to PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates ERK_activation ERK Activation RhoA->ERK_activation Leads to Ca2_release [Ca2+]i ↑ IP3_DAG->Ca2_release Leads to

Caption: GPR55 agonist-induced signaling cascade.

Experimental Workflow for GPR55 Agonist Screening

The identification and characterization of novel GPR55 agonists typically follow a multi-step experimental workflow. This process begins with a primary high-throughput screen (HTS) to identify initial hits from a large compound library. Positive hits are then subjected to secondary assays to confirm their activity and determine their potency and efficacy. Finally, lead compounds undergo further characterization, including selectivity profiling and investigation in more complex cellular models.

GPR55_Agonist_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_optimization Lead Optimization HTS High-Throughput Screen (e.g., β-arrestin or Ca2+ assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Analysis (pEC50/EC50 Determination) Hit_ID->Dose_Response Confirmed Hits Efficacy_Assay Efficacy Determination (Emax vs. LPI) Dose_Response->Efficacy_Assay Secondary_Assay Confirmation in Orthogonal Assay (e.g., ERK Phosphorylation) Efficacy_Assay->Secondary_Assay Selectivity Selectivity Profiling (vs. CB1, CB2, GlyT1, etc.) Secondary_Assay->Selectivity Validated Hits SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR

Caption: A typical workflow for GPR55 agonist discovery.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of GPR55 agonists. Below are protocols for key functional assays.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the GPR55 signaling cascade.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human GPR55 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

    • Seed the cells into 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

    • Prior to the assay, serum-starve the cells for 4-6 hours in serum-free DMEM.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound, LPI) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the serum-free medium from the cells and add the compound dilutions.

    • Incubate for the desired time (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis and Detection (using a TR-FRET based kit):

    • Aspirate the compound-containing medium and add 50 µL of 1X Lysis Buffer to each well.

    • Incubate for 30 minutes at room temperature on an orbital shaker.

    • Transfer 15 µL of the cell lysate to a 384-well white plate.

    • Add 5 µL of the 4X Antibody Detection Mix (containing Europium-labeled anti-total ERK and Alexa Fluor 647-labeled anti-phospho-ERK antibodies).

    • Incubate for 4 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 340 nm.

  • Data Analysis:

    • Calculate the 665/620 nm emission ratio.

    • Plot the ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine pEC50 and Emax values.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR55 activation.

  • Cell Culture and Plating:

    • Follow the same cell culture and plating procedure as for the ERK1/2 phosphorylation assay, using black-walled, clear-bottom 96-well plates.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in assay buffer, often containing probenecid (B1678239) to prevent dye leakage.

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Signal Detection:

    • Prepare 5X concentrated solutions of the test compounds in assay buffer in a separate 96-well plate.

    • Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument will then automatically add 25 µL of the compound solution to the cell plate, and fluorescence will be continuously monitored for a further 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) is used as the measure of the response.

    • Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine pEC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key event in GPCR desensitization and signaling. The PathHunter® assay from DiscoverX is a commonly used platform.

  • Cell Culture and Plating:

    • Use a commercially available cell line co-expressing GPR55 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

    • Plate the cells in a 384-well white plate at the density recommended by the manufacturer and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the provided cell plating reagent.

    • Add the compound dilutions to the cells.

    • Incubate for 90 minutes at 37°C.

  • Signal Detection:

    • Prepare the PathHunter Detection Reagent by mixing the supplied substrate and detection buffers.

    • Add the detection reagent to each well.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine pEC50 and Emax values.

References

Evaluating the Dual-Target Efficacy of GSK494581A on GPR55 and GlyT1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of GSK494581A, a compound exhibiting dual activity on G protein-coupled receptor 55 (GPR55) and glycine (B1666218) transporter 1 (GlyT1). By objectively comparing its performance with alternative selective and dual-activity compounds, supported by experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating the therapeutic potential of modulating these two important drug targets.

Comparative Analysis of Compound Activity

The following tables summarize the quantitative data for this compound and a selection of alternative compounds targeting GPR55 and GlyT1. This allows for a direct comparison of their potency and selectivity.

Table 1: Profile of this compound and a GPR55-Selective Analog

CompoundTargetActivitypEC50/pIC50Reference
This compound GPR55AgonistpEC50 = 6.8[1]
GlyT1InhibitorpIC50 = 5.0[1]
GSK575594AGPR55AgonistpEC50 = 6.8[1]
GlyT1InhibitorpIC50 = 5.0[1]

Note: GSK575594A is presented as a GPR55-selective example from the same benzoylpiperazine series as this compound, demonstrating approximately 60-fold selectivity for GPR55 over GlyT1[1].

Table 2: Selective GPR55 Agonists for Comparative Evaluation

CompoundTargetActivityEC50 (nM)Reference
L-α-lysophosphatidylinositol (LPI)GPR55Endogenous Agonist~1,200[2]
ML184GPR55Selective Agonist263[2]
ML185GPR55Selective Agonist658[2]
ML186GPR55Selective Agonist305[2]
O-1602GPR55AgonistPotent Agonist[3]
AM251GPR55Agonist9,600[2]

Note: LPI is the endogenous ligand for GPR55. ML184, ML185, and ML186 are selective synthetic agonists. AM251 is also known as a CB1 receptor antagonist[2].

Table 3: Selective GlyT1 Inhibitors for Comparative Evaluation

CompoundTargetActivityIC50 (nM)Reference
ALX-5407GlyT1Selective Inhibitor3[4]
Iclepertin (BI-425809)GlyT1Selective InhibitorPotent Inhibitor[4]
Bitopertin (RG1678)GlyT1Selective Inhibitor-[5]
Org24598GlyT1Selective Inhibitor-[6]

Note: These compounds represent different chemical classes of selective GlyT1 inhibitors that have been investigated for their therapeutic potential, particularly in the context of neuropsychiatric disorders[4][5][6].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to the dual activity of compounds like this compound.

GPR55 Functional Activity Assays

a) GPR55 β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to GPR55 upon agonist stimulation, a hallmark of G protein-coupled receptor (GPCR) activation.

  • Cell Line: HEK293 cells stably co-expressing human GPR55 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-arrestin assay from DiscoverX).

  • Procedure:

    • Seed the cells in a 384-well white, clear-bottom plate and incubate overnight.

    • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

    • Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the chemiluminescent signal using a plate reader.

    • Data are normalized to the response of a known GPR55 agonist (e.g., LPI) and the vehicle control.

b) GPR55-Mediated ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream event in the GPR55 signaling cascade.

  • Cell Line: HEK293 cells stably expressing human GPR55.

  • Procedure:

    • Seed cells in a 96-well plate and serum-starve overnight.

    • Pre-treat cells with the test compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a known GPR55 agonist (e.g., LPI) at its EC80 concentration for 5-10 minutes.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Incubate with a fluorescently-labeled secondary antibody.

    • Measure the fluorescence intensity using a plate reader or high-content imager.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal or cell number.

GlyT1 Inhibition Assay

a) Radiolabeled Glycine Uptake Assay

This is a direct functional assay to measure the inhibition of glycine transport into cells by a test compound.

  • Cell Line: CHO or HEK293 cells stably expressing human GlyT1.

  • Procedure:

    • Seed cells into a 96-well plate and allow them to reach confluency.

    • Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 15-20 minutes at room temperature.

    • Initiate glycine uptake by adding a solution containing a mixture of [³H]-glycine and unlabeled glycine.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanisms of Action and Experimental Design

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logical framework for comparing this compound with alternative compounds.

GPR55_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound (Agonist) GPR55 GPR55 This compound->GPR55 Binds to G_alpha_12_13 Gα12/13 GPR55->G_alpha_12_13 Activates RhoA RhoA G_alpha_12_13->RhoA Activates PLC PLC G_alpha_12_13->PLC Activates ROCK ROCK RhoA->ROCK Activates ERK1_2 ERK1/2 Phosphorylation ROCK->ERK1_2 IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces

Caption: GPR55 Signaling Pathway Activated by this compound.

Caption: Mechanism of GlyT1 Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_data_analysis Data Analysis and Comparison Primary_Screening Primary Screening (e.g., Binding Assays) GPR55_Functional GPR55 Functional Assays (β-Arrestin, p-ERK) Primary_Screening->GPR55_Functional GlyT1_Functional GlyT1 Functional Assay (Glycine Uptake) Primary_Screening->GlyT1_Functional Selectivity_Panel Selectivity Profiling (e.g., other GPCRs, Transporters) Primary_Screening->Selectivity_Panel Potency_Determination Determine EC50/IC50 Values GPR55_Functional->Potency_Determination GlyT1_Functional->Potency_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Potency_Determination->SAR_Analysis Comparative_Evaluation Comparison with Alternative Compounds Potency_Determination->Comparative_Evaluation

Caption: Experimental Workflow for Evaluating Dual-Target Compounds.

Logical_Comparison cluster_alternatives Alternative Compounds This compound This compound (Dual Activity) Comparative_Analysis Comparative Analysis (Potency, Selectivity, PK/PD) This compound->Comparative_Analysis is compared to Selective_GPR55 Selective GPR55 Agonists (e.g., ML184, O-1602) Selective_GPR55->Comparative_Analysis Selective_GlyT1 Selective GlyT1 Inhibitors (e.g., ALX-5407, Bitopertin) Selective_GlyT1->Comparative_Analysis Other_Dual_Activity Other Potential Dual-Activity Compounds Other_Dual_Activity->Comparative_Analysis

Caption: Logical Framework for Comparing this compound with Alternatives.

References

Safety Operating Guide

Prudent Disposal of GSK494581A: A Step-by-Step Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: Obtain Safety Data Sheet (SDS)

The formal, regulated disposal procedures for GSK494581A are not publicly available. The most critical first step for ensuring the safe handling and disposal of this or any research chemical is to obtain the manufacturer- or supplier-specific Safety Data Sheet (SDS). This document contains vital, detailed information regarding the compound's hazards, handling, storage, and emergency measures. Researchers, scientists, and drug development professionals are strongly advised to contact their supplier (e.g., MedchemExpress, DC Chemicals) to request the SDS for this compound before proceeding with any disposal protocols.[1][2][3]

In the absence of a specific SDS, the following guidelines provide a general framework for the safe management of research-grade chemical waste. These are not a substitute for the explicit instructions that will be found in the SDS.

General Step-by-Step Disposal Protocol for Research Chemicals

  • Do Not Dispose Down the Drain: Organic compounds and other hazardous chemicals should never be poured down the sink as a method of disposal.[4][5][6] This can lead to environmental contamination and unexpected chemical reactions within the drainage system.

  • Consult Your Institutional Environmental Health & Safety (EHS) Office: Every research institution has an EHS or equivalent safety office responsible for managing hazardous waste.[4][7] They will provide specific guidance and resources for chemical disposal that are compliant with local and national regulations.

  • Properly Label Waste Containers: All chemical waste containers must be clearly and accurately labeled.[7][8][9] The label should include the full chemical name (no abbreviations), concentration, and any known hazards.

  • Segregate Chemical Waste: Do not mix different chemical wastes unless explicitly instructed to do so by a verified protocol.[8][10][11] Incompatible chemicals can react violently or produce toxic gases.[8] As a best practice, different classes of organic solvents (e.g., halogenated vs. non-halogenated) should be collected in separate, designated containers.[12][13]

  • Use Appropriate Waste Containers: Waste should be stored in containers that are chemically compatible with the substance.[8][10] Often, the original container is a suitable choice if it is in good condition.[8] Containers must have a secure, leak-proof lid and be stored in a designated and properly ventilated "Satellite Accumulation Area" within the laboratory.[4][8]

  • Arrange for Professional Disposal: Once the waste container is ready for disposal (typically when it is about three-quarters full), follow your institution's procedures to arrange for pickup by a licensed hazardous waste disposal service.[7][9][11]

Summary of this compound Chemical Properties

The following table summarizes the known chemical and physical properties of this compound, which can be useful for preliminary safety assessments while awaiting the official SDS.

PropertyValue
CAS Number 909416-67-7
Molecular Formula C27H28F2N2O4S
Molecular Weight 514.59 g/mol
Storage (Powder) -20°C for up to 2 years
Storage (in DMSO) 4°C for up to 2 weeks; -80°C for up to 6 months

Experimental Protocols and Signaling Pathways

This compound is identified as a mixed-activity glycine (B1666218) transporter subtype 1 (GlyT1) inhibitor and a GPR55 agonist. Its use in research settings would likely involve its dissolution in a solvent like DMSO for in vitro or in vivo studies. The disposal of any materials that come into contact with this compound (e.g., pipette tips, gloves, empty containers) should be treated as chemically contaminated waste.

GPR55_Signaling_Pathway Simplified GPR55 Signaling Pathway This compound This compound GPR55 GPR55 Receptor This compound->GPR55 Agonist Binding G_Protein Gq/11 or G12/13 GPR55->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC RhoA RhoA Activation G_Protein->RhoA Calcium Intracellular Ca2+ Release PLC->Calcium Downstream Downstream Signaling Calcium->Downstream RhoA->Downstream

Caption: Simplified GPR55 signaling pathway activated by this compound.

Disposal_Workflow This compound Disposal Workflow start Start: Need to dispose of this compound sds_check Do you have the Safety Data Sheet (SDS)? start->sds_check get_sds Obtain SDS from supplier/manufacturer sds_check->get_sds No follow_sds Follow specific disposal instructions in SDS Section 13 sds_check->follow_sds Yes contact_ehs Consult Institutional EHS Office get_sds->contact_ehs general_proc Follow general chemical waste procedures contact_ehs->general_proc segregate Segregate waste (e.g., solid, liquid, sharps) follow_sds->segregate general_proc->segregate label_waste Label waste container with full chemical name segregate->label_waste dispose Arrange for professional waste pickup label_waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.